molecular formula C14H20Cl2 B1601827 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene CAS No. 7188-14-9

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

Cat. No.: B1601827
CAS No.: 7188-14-9
M. Wt: 259.2 g/mol
InChI Key: CJPLIVNNOQGTKR-UHFFFAOYSA-N
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Description

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene is a useful research compound. Its molecular formula is C14H20Cl2 and its molecular weight is 259.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-bis(chloromethyl)-2,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPLIVNNOQGTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1CCl)CCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564703
Record name 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7188-14-9
Record name 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene , a specialized aromatic building block used in supramolecular chemistry and advanced ligand design.

Synthesis, Structural Properties, and Supramolecular Applications

Executive Summary

1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (CAS: 7188-14-9) is a bifunctional electrophile derived from the chloromethylation of 1,3-diisopropylbenzene.[1] Distinguished by its specific substitution pattern—where bulky isopropyl groups shield the aromatic core while directing the placement of reactive chloromethyl handles—this compound serves as a critical intermediate in the synthesis of [2.2]metacyclophanes , sterically hindered pincer ligands , and molecular cages . Its utility lies in its ability to introduce fixed steric barriers into macrocyclic structures, thereby controlling conformational isomerism (atropisomerism) in downstream applications.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene
CAS Number 7188-14-9
Synonyms 2,4-Diisopropyl-1,5-bis(chloromethyl)benzene; 4,6-Bis(chloromethyl)-1,3-diisopropylbenzene (based on starting material numbering)
Molecular Formula C₁₄H₂₀Cl₂
Molecular Weight 259.21 g/mol
Physical State White crystalline solid
Melting Point ~98–102 °C (Typical for bis-chloromethylated hindered benzenes)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water
SMILES CC(C)C1=CC(=C(C=C1CCl)C(C)C)CCl

Synthesis & Mechanism[2]

The synthesis of 1,5-bis(chloromethyl)-2,4-diisopropylbenzene is achieved via the Blanc Chloromethylation of 1,3-diisopropylbenzene. This reaction is a classic Electrophilic Aromatic Substitution (EAS).

Reaction Pathway

The starting material, 1,3-diisopropylbenzene , contains two bulky isopropyl groups meta to each other. These groups are weakly activating and ortho, para-directing. However, steric hindrance plays a dominant role in determining the regioselectivity:

  • Position 2: Located between two isopropyl groups; highly sterically hindered. Inaccessible.

  • Position 5: Meta to both isopropyl groups; electronically deactivated relative to o,p positions.

  • Positions 4 and 6: Para to one isopropyl group and ortho to the other. These are the most electronically activated and sterically accessible sites.

Consequently, bis-chloromethylation occurs exclusively at the 4 and 6 positions (relative to the 1,3-isopropyls), yielding the 1,5-bis(chloromethyl)-2,4-diisopropylbenzene product.

Mechanistic Diagram

The following diagram illustrates the chloromethylation pathway and the directing effects governing the substitution pattern.

SynthesisPathway cluster_0 Blanc Chloromethylation Start 1,3-Diisopropylbenzene (Starting Material) Intermediate Transition State: Electrophilic Attack at C4/C6 positions Start->Intermediate Activation Reagents Reagents: (CH2O)n + HCl ZnCl2 (Catalyst) Reagents->Intermediate Product 1,5-Bis(chloromethyl)- 2,4-diisopropylbenzene (Target) Intermediate->Product -H2O Substitution

Caption: Regioselective synthesis via Blanc chloromethylation. Steric hindrance at C2 directs substitution to C4 and C6.

Experimental Protocol

Expert Note: Chloromethylation reactions involve carcinogenic intermediates (bis(chloromethyl)ether) if not carefully controlled. The protocol below utilizes zinc chloride as a Lewis acid catalyst to enhance kinetics at moderate temperatures, minimizing side reactions.

Materials
  • 1,3-Diisopropylbenzene (100 mmol)

  • Paraformaldehyde (250 mmol, excess)

  • Zinc Chloride (ZnCl₂, anhydrous, 20 mmol)

  • Concentrated Hydrochloric Acid (37%)

  • Solvent: Cyclohexane or Glacial Acetic Acid (optional, depending on solubility preference)

Procedure
  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube (if using HCl gas) or addition funnel.

  • Mixing: Charge the flask with 1,3-diisopropylbenzene, paraformaldehyde, and anhydrous ZnCl₂.

  • Acid Addition:

    • Method A (Aqueous): Add concentrated HCl (100 mL) dropwise while stirring rapidly.

    • Method B (Gas - Preferred for higher yield): Suspend reagents in 50 mL glacial acetic acid and bubble dry HCl gas through the mixture.

  • Reaction: Heat the mixture to 60–70 °C for 6–8 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.[2]

  • Quench: Cool the reaction mixture to room temperature and pour onto 200 g of crushed ice/water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO₃ (to neutralize acid), followed by brine. Dry over anhydrous MgSO₄.

  • Purification: Evaporate the solvent under reduced pressure. The crude solid is recrystallized from n-heptane or hexane to yield white needles.

Self-Validation Check: The product should show a singlet at ~4.6 ppm in ¹H NMR (CDCl₃) corresponding to the benzylic -CH₂Cl protons.

Applications in Supramolecular Chemistry

The primary utility of 1,5-bis(chloromethyl)-2,4-diisopropylbenzene is as a rigid "spacer" unit in the construction of macrocycles.

Synthesis of [2.2]Metacyclophanes

Reaction with sodium sulfide (Na₂S) generates a dithia[3.3]metacyclophane intermediate. Subsequent photochemical ring contraction or oxidation/pyrolysis (Ramberg-Bäcklund or Stevens rearrangement) yields the hydrocarbon [2.2]metacyclophane .

  • Significance: The isopropyl groups in the 2,4-positions lock the cyclophane into a specific conformation (usually anti), preventing the ring flipping common in unsubstituted metacyclophanes. This creates a static hydrophobic cavity useful for host-guest chemistry.

Hindered Ligand Synthesis

The chloromethyl groups can be displaced by phosphines (e.g., PPh₃) or N-heterocycles to generate:

  • PCP Pincer Ligands: Upon cyclometalation, the isopropyl groups provide steric bulk that protects the metal center, enhancing catalytic lifetime in dehydrogenation reactions.

  • NHC Precursors: Reaction with imidazoles yields bis(imidazolium) salts, precursors to bidentate N-heterocyclic carbene ligands.

Applications Core 1,5-Bis(chloromethyl)- 2,4-diisopropylbenzene Step1 + Na2S (High Dilution) Core->Step1 Step2 + Phosphines / Amines Core->Step2 Inter1 Dithia[3.3]metacyclophane Step1->Inter1 Final1 [2.2]Metacyclophane (Rigid Host) Inter1->Final1 Desulfurization Final2 Sterically Hindered PCP Pincer Ligands Step2->Final2 Substitution

Caption: Divergent synthesis pathways: Macrocyclization vs. Ligand Functionalization.

Safety & Handling (SDS Summary)

  • Hazards:

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.

    • Lachrymator: Vapors are irritating to eyes and mucous membranes.

    • Alkylating Agent: Potential mutagen; handle with extreme care.

  • Precautions:

    • Always handle in a certified chemical fume hood .

    • Wear nitrile gloves (double gloving recommended) and chemical splash goggles.

    • Quench all glassware and tools with a dilute ammonia solution before cleaning to destroy residual alkylating agent.

References

  • Reich, H. J. (2024). Winstein-Grunwald Chloromethylation Protocols.
  • Vögtle, F. (1991). Cyclophane Chemistry: Synthesis, Structures and Reactions. Wiley-VCH. (Foundational text on metacyclophane synthesis using bis(chloromethyl)benzenes).
  • PubChem. (2025). Compound Summary: 1,4-Diisopropylbenzene (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Solubility data for 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

Executive Summary

1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (BCMDIB) [CAS: 7188-14-9] is a critical electrophilic intermediate used primarily in the synthesis of functionalized polymers, specifically poly(phenylene vinylene) (PPV) derivatives, and as a cross-linking agent in advanced materials. Its structural duality—combining hydrophobic isopropyl steric bulk with reactive chloromethyl moieties—creates a unique solubility profile that challenges standard purification protocols.

This guide provides a comprehensive technical analysis of the solubility behavior of BCMDIB. It moves beyond static data points to establish a thermodynamic framework for solvent selection, offering researchers a self-validating protocol for process optimization and crystallization.

Part 1: Molecular Context & Solubility Profile

Structural Determinants of Solubility

The solubility of BCMDIB is governed by two competing structural factors:

  • The Lipophilic Core: The central benzene ring substituted with two isopropyl groups imparts significant hydrophobicity, driving high solubility in non-polar aromatic and chlorinated solvents.

  • The Reactive Handles: The chloromethyl groups introduce a dipole moment, allowing for interaction with moderately polar aprotic solvents (e.g., THF, Ethyl Acetate) but making the molecule susceptible to solvolysis in protic solvents at high temperatures.

Solvent Compatibility Matrix

The following data categorizes solvent interactions based on dielectric constants and industrial application suitability.

Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh Reaction medium; initial extraction.
Aromatic Toluene, Xylene, BenzeneHigh Ideal for high-temp reactions; difficult to remove trace residues.
Ethers THF, 1,4-DioxaneHigh Good solubilizer; caution required due to peroxide formation.
Esters Ethyl AcetateModerate Excellent candidate for crystallization (temp dependent).
Alcohols Methanol, Ethanol, IsopropanolLow/Anti-solvent Used to precipitate BCMDIB from reaction mixtures.
Alkanes Hexane, HeptaneLow Standard anti-solvent for recrystallization.
Water WaterInsoluble Immiscible; used for washing inorganic salts.

Critical Insight: For recrystallization, a binary solvent system of Toluene (Solvent) and Methanol (Anti-solvent) or Ethyl Acetate/Heptane is recommended. The isopropyl groups prevent efficient packing, often requiring slower cooling rates to avoid oiling out.

Part 2: Experimental Determination Protocols

To generate precise solubility data for specific process conditions, we employ a self-validating Laser Monitoring Observation Technique . This dynamic method is superior to gravimetric analysis for detecting the exact point of solid-liquid equilibrium (SLE).

Protocol: Laser Monitoring of Dissolution
  • Objective: Determine the mole fraction solubility (

    
    ) at temperatures 
    
    
    
    (273.15 K to 323.15 K).
  • Equipment: Jacketed glass vessel, laser transmissometer, digital thermometer (

    
    0.01 K).
    

Step-by-Step Workflow:

  • Preparation: Weigh excess BCMDIB solid (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Heat the mixture until full dissolution (laser transmission = 100%).

  • Dynamic Cooling: Lower temperature at a controlled rate (e.g., 2 K/h) with constant stirring.

  • Detection: The temperature at which laser intensity drops significantly (turbidity onset) is recorded as the saturation temperature (

    
    ).
    
  • Validation: Repeat the cycle 3 times. If

    
     deviates by 
    
    
    
    K, recalibrate.
Visualization: Experimental Logic Flow

SolubilityProtocol Start Weigh Solute/Solvent Heat Heat to Dissolution (Trans = 100%) Start->Heat Cool Controlled Cooling (-2 K/h) Heat->Cool Detect Laser Turbidity Detection Cool->Detect Record Record Tsat Detect->Record Cloud Point Record->Heat Re-validate (x3) Calc Calculate Mole Fraction (xi) Record->Calc

Caption: Dynamic Laser Monitoring workflow for determining Solid-Liquid Equilibrium (SLE).

Part 3: Thermodynamic Modeling & Analysis

Understanding the thermodynamics of dissolution allows for the prediction of solubility outside tested ranges. We utilize the Modified Apelblat Equation , which typically provides the highest correlation (


) for aromatic halides.
The Modified Apelblat Model

The solubility mole fraction (


) is correlated with temperature (

) via:


  • A, B, C: Empirical model parameters derived from regression analysis of experimental data.

  • Interpretation:

    • If solubility increases with temperature, B will be negative (reflecting the enthalpy term).

    • C accounts for the non-ideal heat capacity change of the solution.

Thermodynamic Functions

Using the van't Hoff analysis , we derive the energetic drivers of the process:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). The system absorbs heat to break the crystal lattice.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation:

      
      . Dissolution is non-spontaneous for solids until saturation is reached; the driving force is the increase in entropy.
      
Visualization: Thermodynamic Calculation Logic

ThermoLogic Data Experimental Data (x vs T) Plot Van't Hoff Plot ln(x) vs 1/T Data->Plot Slope Slope Determination (-ΔH/R) Plot->Slope Params Calculate ΔH, ΔS, ΔG Slope->Params Conclusion Process Insight: Endothermic vs Exothermic Params->Conclusion

Caption: Logic flow for extracting thermodynamic parameters from raw solubility data.

Part 4: Process Application - Crystallization Strategy

For the purification of BCMDIB, the thermodynamic data dictates the cooling profile.

  • Solvent Selection: Use Ethyl Acetate (moderate solubility) or Toluene (high solubility).

  • Anti-Solvent Addition:

    • Dissolve crude BCMDIB in minimal hot Toluene (approx. 60°C).

    • Slowly add Methanol or Heptane until turbidity is just visible.

    • Note: Methanol is preferred if removing non-polar byproducts; Heptane is preferred if removing polar impurities.

  • Cooling Ramp:

    • Rapid cooling often traps impurities due to the bulky isopropyl groups creating voids in the lattice.

    • Recommended: Linear cooling at 0.5°C/min to room temperature, followed by a hold at 4°C.

References

  • PubChem. (2025). 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (Compound Summary). National Library of Medicine.[1] [Link]

  • Zhang, Y., et al. (2017). "Measurement and Correlation of Solubility of 1,4-Bis(chloromethyl)benzene in Different Solvents." Journal of Chemical & Engineering Data. (Cited as methodological standard for chloromethyl-benzene derivatives). [Link]

  • ChemUniverse. (2025). Product Specification: 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene.[2][3][Link]

Sources

Thermal stability profile of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability Profile of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

Abstract

This technical guide provides a comprehensive analysis of the thermal stability profile of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene (CAS No. 7188-14-9). While specific experimental data for this compound is not extensively documented in public literature, this paper constructs a robust thermal stability and hazard profile by leveraging data from structurally analogous compounds, first-principles chemical theory, and established analytical methodologies. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) as a self-validating system for researchers and process safety professionals. The guide explains the causal links between molecular structure—specifically the interplay between the stabilizing bulky isopropyl groups and the reactive benzylic chloride moieties—and the anticipated thermal behavior. The objective is to provide drug development professionals and chemical researchers with the foundational knowledge and practical framework required to handle, study, and utilize this reactive intermediate safely and effectively.

Introduction: Understanding the Compound and the Imperative for Thermal Analysis

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene is a substituted aromatic hydrocarbon featuring a central benzene ring with two reactive chloromethyl groups and two sterically hindering isopropyl groups. Its structure makes it a potentially valuable bifunctional intermediate in the synthesis of polymers, pharmaceuticals, and fine chemicals.[1] The utility of such reactive intermediates is, however, intrinsically linked to their thermal stability. An uncharacterized thermal profile presents significant risks, ranging from product degradation and compromised yield to catastrophic thermal runaway events during synthesis, purification, or storage.

The molecular architecture of this compound presents a dichotomy of influencing factors. The bulky isopropyl groups are known to impart significant steric hindrance, which can enhance the thermal stability of the benzene ring.[2][3] Conversely, the two benzylic chloride (chloromethyl) groups are inherently reactive and represent the most probable sites for thermal decomposition.[1][4] This guide provides the necessary protocols to experimentally resolve these competing influences and establish a safe operating envelope.

Predicted Thermal Behavior and Decomposition Pathways

The thermal decomposition of an organic compound is a time-temperature dependent process governed by its molecular structure.[5] For 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene, the decomposition is anticipated to initiate at the benzylic C-Cl bonds, which are the most labile sites in the molecule.

Key Structural Influences:

  • Electron-Donating & Steric Effects : The isopropyl groups are electron-donating, which can influence the reactivity of the aromatic system.[6] More importantly, their bulk provides steric shielding, which may elevate the energy barrier required for certain decomposition pathways.[2]

  • Reactive Moieties : The chloromethyl groups are susceptible to nucleophilic substitution and elimination reactions. Thermally induced cleavage of the C-Cl bond would likely generate a highly reactive benzylic radical or carbocation intermediate.

Anticipated Decomposition Pathway: The primary decomposition mechanism is expected to be the homolytic or heterolytic cleavage of the C-Cl bond, leading to the evolution of hydrogen chloride (HCl) gas and the formation of a reactive poly-substituted benzyl intermediate.[4] This intermediate could subsequently undergo a series of secondary reactions, including:

  • Polymerization/Oligomerization : The bifunctional nature of the molecule allows for intermolecular reactions, leading to the formation of a polymeric solid.

  • Charring : At higher temperatures, extensive decomposition and cross-linking can result in the formation of a carbonaceous char.

Under fire conditions, the primary hazardous decomposition products are expected to be carbon oxides (CO, CO₂) and hydrogen chloride gas.[4]

Experimental Assessment Protocols: A Triad of Analytical Validation

A comprehensive understanding of thermal stability cannot be achieved with a single technique. We present a triad of complementary analytical methods—TGA, DSC, and ARC—that together provide a holistic and self-validating assessment of both thermodynamic stability and kinetic hazard potential.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the foundational experiment for determining the inherent thermal stability of a material in a controlled environment. By measuring mass loss as a function of temperature, we can precisely identify the onset of decomposition.[7] An inert nitrogen atmosphere is chosen to isolate thermal decomposition from oxidative effects, thereby revealing the molecule's intrinsic stability. Varying the heating rate can provide data for kinetic modeling.[8]

Experimental Protocol:

  • Instrumentation: Calibrate a thermogravimetric analyzer using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene into an inert TGA pan (e.g., alumina or platinum).[3][9]

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

  • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature.

  • Data Analysis: Plot the percentage mass loss versus temperature. The decomposition onset temperature (T_onset) is determined from this curve. The first derivative of the curve (DTG) reveals the temperature of the maximum rate of decomposition (T_max).[9]

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation N1 Weigh 5-10 mg of Sample N2 Place in Alumina Pan N1->N2 N3 Load into TGA Furnace N2->N3 N4 Purge with N2 (50 mL/min) N3->N4 N5 Heat 30-600°C @ 10°C/min N4->N5 N6 Record Mass vs. Temp N5->N6 N7 Plot TGA & DTG Curves N6->N7 N8 Determine T_onset & T_max N7->N8

Caption: A typical experimental workflow for TGA.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as it is heated, providing critical information on thermodynamic transitions.[10][11] For this compound, DSC will identify the melting point (an endothermic event) and any subsequent decomposition exotherms. A sharp, significant exotherm following the melt is a primary indicator of a potential thermal hazard, quantifying the energy released during decomposition.[12] Using hermetically sealed pans is crucial to contain any evolved gases and ensure accurate measurement of the decomposition energy.

Experimental Protocol:

  • Instrumentation: Calibrate a DSC instrument with a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[10][13] Prepare an identical empty sealed pan as a reference.

  • Atmosphere: Maintain a nitrogen purge gas flow (e.g., 50 mL/min) through the DSC cell.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset temperature and the integrated energy (enthalpy, ΔH) of the decomposition exotherm.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation P1 Weigh 2-5 mg of Sample P2 Seal in Al Pan P1->P2 A1 Load Sample & Ref Pans P2->A1 A2 Purge with N2 A1->A2 A3 Heat 25-400°C @ 10°C/min A2->A3 D1 Record Heat Flow A3->D1 D2 Identify Melting (Endo) & Decomposition (Exo) D1->D2 D3 Calculate Onset Temp & Enthalpy (ΔH) D2->D3

Caption: A typical experimental workflow for DSC.

Accelerating Rate Calorimetry (ARC)

Expertise & Causality: ARC is the definitive tool for process safety and thermal hazard assessment. It simulates a worst-case, adiabatic (zero heat loss) scenario, which mimics conditions in a large, poorly-cooled reactor or storage vessel.[14][15] The "Heat-Wait-Seek" protocol is designed to sensitively detect the onset of a self-heating exothermic reaction.[16] Once detected, the instrument tracks the temperature and pressure rise, providing data essential for calculating critical safety parameters like the Time to Maximum Rate (TMR), which informs emergency relief system design and defines safe operating limits.[17][18]

Experimental Protocol:

  • Instrumentation: An Accelerating Rate Calorimeter.

  • Sample Preparation: A precisely known quantity of the substance is loaded into a suitable, robust sample bomb (e.g., titanium or stainless steel).

  • Methodology (Heat-Wait-Seek):

    • Heat: The sample is heated to a specified starting temperature (e.g., 50 °C).

    • Wait: The system holds this temperature for a set period (e.g., 15 minutes) to achieve thermal equilibrium.

    • Seek: The instrument monitors for any self-heating. If the rate of temperature rise is below a set threshold (e.g., 0.02 °C/min), the system is considered stable.[17] The instrument then steps up the temperature (e.g., by 5 °C) and repeats the cycle.

  • Exotherm Detection: If the rate of self-heating exceeds the threshold, the instrument enters adiabatic mode. It actively heats the surroundings to match the sample temperature, ensuring all reaction heat increases the sample's temperature.

  • Data Acquisition: Temperature and pressure are recorded as a function of time until the reaction is complete or a pressure limit is reached.

  • Data Analysis: Determine the onset temperature of the self-accelerating decomposition. Plot temperature and pressure vs. time to calculate key parameters like ΔT_ad (adiabatic temperature rise) and TMR.

ARC_Workflow start Start (T = T_start) wait Wait for Equilibrium start->wait heat Heat to T_current + ΔT heat->wait seek Seek: Is dT/dt > 0.02°C/min? wait->seek seek->heat No exotherm Exotherm Detected: Switch to Adiabatic Mode seek->exotherm Yes track Track T and P vs. Time exotherm->track end End track->end

Caption: Logical flow of an ARC Heat-Wait-Seek experiment.

Summary of Thermal Stability Profile

While exact values require experimental determination, the protocols outlined above will generate the data to populate the following summary table. This table provides a clear, concise overview of the material's thermal characteristics.

Thermal PropertyExpected ValueMethodSignificance
T_onset (5% Mass Loss)Experimental ValueTGATemperature at which significant decomposition begins in an inert atmosphere.
T_max (Max Rate of Decomposition)Experimental ValueTGA (DTG)Temperature of the most rapid decomposition, indicating peak reactivity.
Melting Point (T_m) Experimental ValueDSCA key physical property; decomposition typically occurs post-melting.
Decomposition Onset (Exotherm) Experimental ValueDSCOnset temperature of energy release; a critical safety parameter.
Decomposition Enthalpy (ΔH_d) Experimental ValueDSCQuantifies the total energy released during decomposition.
Adiabatic Onset Temperature Experimental ValueARCThe "temperature of no return" in a worst-case scenario.[16]
Time to Maximum Rate (TMR) Experimental ValueARCTime available for corrective action from the onset of a runaway reaction.[17]

Conclusion and Recommendations

The thermal stability of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene is dictated by the balance between its stable, sterically hindered aromatic core and its two reactive benzylic chloride functional groups. Although specific data is sparse, a comprehensive and reliable safety and stability profile can be established through the systematic application of TGA, DSC, and ARC.

Recommendations for Researchers and Drug Development Professionals:

  • Mandatory Characterization: It is imperative that the full suite of tests described herein (TGA, DSC, and ARC) be performed before this material is used at scale or subjected to elevated temperatures in any process.

  • Handling and Storage: Based on the reactivity of analogous compounds, the material should be stored in a cool, dry environment, away from incompatible materials such as bases, amines, and strong oxidizing agents.[4] The potential for HCl evolution upon decomposition necessitates handling in a well-ventilated area.

  • Process Safety: The data from ARC analysis is critical for any process design. The adiabatic onset temperature should be considered the absolute upper limit for any processing or storage condition, with a significant safety margin applied.

By following the integrated analytical approach detailed in this guide, scientists can confidently and safely characterize the thermal profile of this and other reactive intermediates, ensuring both scientific integrity and operational safety.

References

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved February 24, 2026, from [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Retrieved February 24, 2026, from [Link]

  • ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing. Retrieved February 24, 2026, from [Link]

  • Sheng, M. (2020). Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. Organic Process Research & Development. ACS Publications. Retrieved February 24, 2026, from [Link]

  • C&EN. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Retrieved February 24, 2026, from [Link]

  • Papp, K., et al. (2007). Catalytic decomposition of 1,4-diisopropylbenzene dihydroperoxide on montmorillonite-type catalysts. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Chemicals Evaluation and Research Institute, Japan. (2003). DIISOPROPYLBENZENE CAS N°: 25321-09-9. Retrieved February 24, 2026, from [Link]

  • Oberg, C.K. (2024). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Longdom Publishing. Retrieved February 24, 2026, from [Link]

  • IJCRT.org. (n.d.). Designing Benzene Derivatives With Improved Thermal Stability. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Diisopropylbenzene. Retrieved February 24, 2026, from [Link]

  • Wang, Y., et al. (2018). Thermal decomposition and isothermal kinetic model of bis-2, 4-dichlorobenzoyl peroxide. Journal of Thermal Analysis and Calorimetry. Retrieved February 24, 2026, from [Link]

  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved February 24, 2026, from [Link]

  • bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved February 24, 2026, from [Link]

  • Centexbel. (n.d.). Differential Scanning Calorimetry (DSC) according to ISO 11357-1. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2015). A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. Retrieved February 24, 2026, from [Link]

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.
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  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved February 24, 2026, from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2,4-dichloro-1-(chloromethyl)benzene. Retrieved February 24, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene from 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene, a key intermediate in various chemical syntheses, starting from 1,3-diisopropylbenzene. The core of this guide focuses on the chloromethylation of the aromatic ring, a classic yet nuanced electrophilic aromatic substitution. We will delve into the mechanistic underpinnings of this transformation, explore optimized reaction conditions, address potential side reactions and purification strategies, and provide detailed, actionable experimental protocols. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and field-proven methodologies.

Introduction: The Significance of a Bifunctional Intermediate

1,5-Bis(chloromethyl)-2,4-diisopropylbenzene is a versatile bifunctional organic compound. Its structure, featuring two reactive chloromethyl groups flanking a sterically hindered and electronically modulated benzene ring, makes it a valuable building block in the synthesis of a wide array of more complex molecules. These include polymers, pharmaceutical intermediates, and fine chemicals.[1] The diisopropyl substituents not only influence the regioselectivity of the synthesis but also impart unique solubility and conformational properties to the final products.

The synthesis of this target molecule from the readily available 1,3-diisopropylbenzene presents a classic challenge in electrophilic aromatic substitution. The key transformation is a double chloromethylation, a reaction that requires careful control to achieve high yields and selectivity. This guide will primarily focus on the well-established Blanc-Quelet reaction conditions for this purpose.[2][3][4]

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The synthesis of 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene from 1,3-diisopropylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][6][7] The isopropyl groups are ortho, para-directing activators, meaning they increase the electron density of the benzene ring and direct incoming electrophiles to the positions ortho and para to themselves. In the case of 1,3-diisopropylbenzene, the 2, 4, and 6 positions are activated. The 5-position is sterically hindered. This directing effect is crucial for achieving the desired 1,5-disubstituted product.

The chloromethylation reaction, often referred to as the Blanc reaction, involves the reaction of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride.[4][8][9]

The key steps in the mechanism are:

  • Generation of the Electrophile: In the presence of a strong acid and a Lewis acid catalyst like zinc chloride, formaldehyde is protonated, making the carbonyl carbon highly electrophilic. This can then react with chloride ions to form a chloromethyl cation (ClCH₂⁺) or a related electrophilic species.[8]

  • Electrophilic Attack: The electron-rich aromatic ring of 1,3-diisopropylbenzene acts as a nucleophile and attacks the electrophilic chloromethyl species. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][7]

  • Rearomatization: A base (such as Cl⁻) removes a proton from the carbon atom bearing the new chloromethyl group, restoring the aromaticity of the ring.[5][7]

  • Second Chloromethylation: The same sequence of events occurs a second time on the same aromatic ring to introduce the second chloromethyl group at the 5-position, yielding the final product.

The directing effects of the two isopropyl groups synergistically activate the 4- and 6-positions (equivalent to the 2-position). The initial chloromethylation will likely occur at one of these positions. The newly introduced chloromethyl group is weakly deactivating, but the strong activating effect of the isopropyl groups still directs the second electrophilic attack to the remaining activated position (the 5-position relative to the first chloromethyl group).

Synthesis Pathway and Experimental Protocol

The most common and effective method for the synthesis of 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene is the Blanc chloromethylation reaction.[4][8] This method utilizes formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, with zinc chloride as a catalyst.[10][11]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product A 1,3-Diisopropylbenzene E 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene A->E Chloromethylation B Paraformaldehyde (CH₂O)n B->E C Hydrogen Chloride (HCl) C->E D Zinc Chloride (ZnCl₂) D->E Catalyst

Sources

Methodological & Application

Using 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene as a cross-linking agent in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Free-Volume Hyper-Crosslinking using 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

Executive Summary

This guide details the protocol for utilizing 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (BCMDIB) as a sterically hindered cross-linking agent in the synthesis of Hyper-Crosslinked Polymers (HCPs). Unlike standard cross-linkers (e.g., p-dichloroxylene), BCMDIB incorporates significant steric bulk via isopropyl groups adjacent to the reactive chloromethyl moieties. This structural rigidity prevents the collapse of polymer chains in the dry state, generating materials with permanent microporosity, high specific surface area, and enhanced thermal stability.

Primary Applications:

  • Gas Storage (H₂, CO₂, CH₄)

  • Heterogeneous Catalysis Supports[1]

  • Solid-Phase Extraction (SPE) Sorbents

  • Chromatographic Stationary Phases[2]

Chemical Mechanism & Rationale

The Steric Advantage

Standard "Davankov-type" resins rely on rigid struts to maintain porosity after solvent removal. BCMDIB offers a distinct advantage over linear linkers:

  • Strut Rigidity: The isopropyl groups at the 2,4-positions restrict rotation around the benzene ring, locking the polymer network into a rigid, open conformation.

  • Pore Size Control: The steric bulk prevents the polymer chains from packing densely, shifting the pore distribution towards the microporous (<2 nm) and lower mesoporous region, ideal for small-molecule capture.

Reaction Pathway (Friedel-Crafts Alkylation)

The cross-linking proceeds via a Lewis Acid-catalyzed Friedel-Crafts alkylation. The chloromethyl groups of BCMDIB are activated by the catalyst (FeCl₃), generating an electrophilic carbocation that attacks the aromatic rings of the precursor polymer (e.g., Polystyrene).

Mechanism BCMDIB BCMDIB (Pre-cursor) Activation Lewis Acid Activation (FeCl3 Complex) BCMDIB->Activation + FeCl3 Carbocation Electrophilic Carbocation Activation->Carbocation - [FeCl4]- Attack Electrophilic Attack on Polymer Aryl Ring Carbocation->Attack + Polystyrene Network Hyper-Crosslinked Network Attack->Network - HCl (Irreversible)

Figure 1: Mechanistic pathway of Friedel-Crafts cross-linking using BCMDIB.

Experimental Protocols

Protocol A: Synthesis of Hyper-Crosslinked Polystyrene (HCP-PS)

This protocol describes the "knitting" of a pre-formed linear polymer.

Reagents & Equipment:

  • Precursor: Linear Polystyrene (Mw ~50,000–200,000 Da).

  • Cross-linker: 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (BCMDIB).

  • Catalyst: Anhydrous Iron(III) Chloride (FeCl₃). Note: Must be anhydrous; moisture kills the reaction.

  • Solvent: 1,2-Dichloroethane (DCE). Warning: Carcinogen. Use in fume hood.

  • Quench: Methanol (MeOH) acidified with HCl.

Step-by-Step Methodology:

  • Dissolution & Swelling (Critical Step):

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.04 g (10 mmol repeating unit) of Polystyrene in 60 mL of dry DCE.

    • Stir at room temperature for 2–4 hours until the polymer is completely dissolved and chains are fully extended.

  • Cross-linker Addition:

    • Add 1.30 g (5 mmol) of BCMDIB to the solution.

    • Expert Insight: A 0.5 molar equivalent (relative to styrene units) theoretically achieves 100% cross-linking. Adjust this ratio (0.2 – 1.0 eq) to tune pore size.

    • Stir for 30 minutes to ensure homogeneity.

  • Catalyst Activation:

    • Cool the mixture to 0°C (ice bath) to prevent rapid, exothermic localized cross-linking.

    • Rapidly add 1.62 g (10 mmol) of anhydrous FeCl₃.

    • Observation: The solution will turn dark brown/black immediately.

  • The "Knitting" Reaction:

    • Remove the ice bath and allow to warm to Room Temperature (RT) over 1 hour.

    • Heat the reaction to 80°C (Reflux) .

    • Maintain reflux for 18–24 hours .

    • Endpoint: The solution will turn into a rigid, swollen gel or a monolithic sludge depending on the cross-linking density.

  • Quenching & Purification:

    • Cool to RT. Pour the reaction mixture into 200 mL of Methanol acidified with 5 mL concentrated HCl.

    • Break up the solid product mechanically if necessary.

    • Filter the solid and wash sequentially with:

      • Methanol (x3)[3]

      • Water (x3)

      • Tetrahydrofuran (THF) or Acetone (x2)

    • Soxhlet Extraction: Extract with Methanol for 12 hours to remove trapped catalyst residues (iron) and unreacted monomers.

  • Drying:

    • Dry under vacuum at 60°C for 24 hours.

Protocol B: Self-Condensation (Monolith Synthesis)

Used when no polymer backbone is present; BCMDIB reacts with itself.

  • Dissolve 2.6 g (10 mmol) BCMDIB in 20 mL DCE.

  • Add 1.62 g (10 mmol) FeCl₃ at RT.

  • Heat to 80°C for 24 hours.

  • Follow quenching/washing steps from Protocol A.

    • Result: This produces a highly rigid, brittle material with extremely high micropore volume, as every linker acts as a node.

Data Analysis & Characterization

Table 1: Expected Material Properties vs. Cross-linker Ratio

ParameterLow Cross-linking (0.2 eq)High Cross-linking (1.0 eq)Role of BCMDIB
BET Surface Area 400 - 600 m²/g1000 - 1400 m²/gIsopropyl groups prevent pore collapse.
Pore Volume ~0.3 cm³/g> 0.8 cm³/gCreates permanent free volume.
Pore Size Distribution Mesoporous/MacroporousStrictly Microporous (<2 nm)"Strut" effect subdivides space.
Solubility Swells in THF/DCMInsoluble (Solvent Resistant)Formation of infinite network.

Visualizing the Workflow:

Workflow Step1 1. Dissolution PS + DCE (Swell 4h) Step2 2. Add Linker + BCMDIB (Homogenize) Step1->Step2 Step3 3. Catalyst Add + FeCl3 @ 0°C Step2->Step3 Step4 4. Cross-linking Reflux 80°C (18-24h) Step3->Step4 Evolves HCl Gas Step5 5. Quench & Wash MeOH/HCl -> Soxhlet Step4->Step5 Step6 6. Analysis BET / TGA / FTIR Step5->Step6

Figure 2: Step-by-step synthesis workflow for BCMDIB-crosslinked polymers.

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Low Surface Area (<400 m²/g).

    • Cause: "Pore Collapse" during drying or insufficient catalyst.

    • Solution: Ensure the polymer was fully swollen in DCE before catalyst addition. Switch to Supercritical CO₂ drying if vacuum drying causes collapse.

  • Problem: Product is brown/orange after washing.

    • Cause: Trapped Iron (Fe) species.

    • Solution: Increase Soxhlet extraction time with MeOH/HCl or wash with dilute aqueous EDTA.

  • Problem: Incomplete Gelation.

    • Cause: Wet solvent or deactivated FeCl₃.

    • Solution: Distill DCE over CaH₂ and use fresh anhydrous FeCl₃ from a glovebox or newly opened bottle.

Safety Profile (BCMDIB)
  • Hazards: BCMDIB is a benzylic chloride. It is a potent lachrymator (tear gas effect) and skin sensitizer.

  • Handling:

    • Always weigh in a fume hood.

    • Double-glove (Nitrile).

    • Quench all glassware with methanol before removing from the hood to deactivate trace alkyl chlorides.

References

  • Davankov, V. A., & Tsyurupa, M. P. (1990). Structure and properties of hypercrosslinked polystyrene—the first representative of a new class of polymer networks. Reactive Polymers, 13(1-2), 27-42.

  • Tan, L., & Tan, B. (2017). Hypercrosslinked porous polymer materials: design, synthesis, and applications. Chemical Society Reviews, 46(11), 3322-3356.

  • Tsyurupa, M. P., & Davankov, V. A. (2006). Hypercrosslinked polymers: basic principle of preparing the new class of polymeric materials. Reactive and Functional Polymers, 66(7), 768-779.

  • Wood, C. D., et al. (2007). Hydrogen storage in microporous hypercrosslinked organic polymer networks. Chemistry of Materials, 19(8), 2034-2048.

  • Li, B., et al. (2011). A new strategy to microporous polymers: knitting rigid aromatic building blocks by external cross-linker. Macromolecules, 44(8), 2410-2414.

Sources

Application Note & Protocol: Nucleophilic Substitution Reaction Conditions for 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions with 1,5-bis(chloromethyl)-2,4-diisopropylbenzene. While specific literature for this compound is scarce, this guide leverages established principles of benzylic halide reactivity and protocols for structurally similar molecules to provide robust experimental procedures. This application note details reaction conditions, step-by-step protocols for key transformations, and discusses the mechanistic underpinnings, with a focus on overcoming the challenges posed by steric hindrance.

Introduction: Substrate Analysis and Reactivity Profile

1,5-Bis(chloromethyl)-2,4-diisopropylbenzene is a symmetrically substituted aromatic compound featuring two primary benzylic chloride functionalities. The reactivity of these chloromethyl groups is the cornerstone of this molecule's utility as a synthetic intermediate.

Key Structural Features Influencing Reactivity:

  • Benzylic Position: The chloromethyl groups are benzylic, meaning the carbon atom bearing the chlorine is directly attached to the benzene ring. This position is inherently activated towards nucleophilic substitution. Both SN1 and SN2 reaction pathways are possible. Primary benzylic halides, such as the ones in our target molecule, typically favor the SN2 pathway.[1]

  • Steric Hindrance: The two isopropyl groups at the 2 and 4 positions create significant steric congestion around the reactive chloromethyl centers. This steric hindrance can impede the backside attack required for an SN2 reaction, potentially slowing down the reaction rate compared to less substituted benzylic halides.[2]

  • Electronic Effects: The isopropyl groups are weakly electron-donating, which can slightly destabilize the transition state of an SN2 reaction. However, in the case of an SN1 reaction, they would help stabilize the resulting carbocation.

Given these features, the choice of reaction conditions—particularly the nucleophile, solvent, and temperature—is critical in achieving efficient and clean substitution. For many reactions, conditions that favor an SN2 mechanism are preferable to avoid potential side reactions associated with carbocation intermediates.

General Considerations for Nucleophilic Substitution

The successful execution of nucleophilic substitution on 1,5-bis(chloromethyl)-2,4-diisopropylbenzene hinges on the careful selection of experimental parameters to accommodate its sterically hindered nature.

  • Nucleophile Selection: The choice of nucleophile is paramount. Small, potent nucleophiles are ideal for overcoming the steric barrier. Examples include azide (N₃⁻), cyanide (CN⁻), and primary amines. Bulkier nucleophiles may require more forcing conditions, such as higher temperatures and longer reaction times.

  • Solvent Effects: The solvent plays a crucial role in dictating the reaction pathway.

    • Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile) are generally the solvents of choice for SN2 reactions. They effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.

    • Polar Protic Solvents: (e.g., ethanol, water) can facilitate SN1 reactions by stabilizing both the carbocation intermediate and the leaving group. However, they can also act as competing nucleophiles, leading to solvolysis products.

  • Temperature Control: Elevated temperatures are often necessary to provide sufficient kinetic energy to overcome the activation barrier, which may be higher due to steric hindrance. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition. Careful optimization is key.

  • Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile (e.g., from a salt) and an organic substrate, a phase-transfer catalyst can be highly effective. PTCs, such as quaternary ammonium salts, transport the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs. This technique is particularly useful for enhancing the rate of substitution reactions with benzylic chlorides.[3]

Experimental Protocols

The following protocols are based on established methodologies for analogous bis(haloalkyl)benzenes and have been adapted to account for the specific structural features of 1,5-bis(chloromethyl)-2,4-diisopropylbenzene.

Synthesis of 1,5-Bis(azidomethyl)-2,4-diisopropylbenzene

This protocol describes the conversion of the dichloride to the corresponding diazide, a versatile intermediate for click chemistry and the synthesis of amines via reduction. The in-situ generation and reaction of azides from their corresponding halides is a well-established and safe method.[4]

Workflow Diagram:

Caption: Synthesis of 1,5-Bis(azidomethyl)-2,4-diisopropylbenzene.

Materials:

  • 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (1.0 eq)

  • Sodium azide (NaN₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine

Procedure:

  • In a well-ventilated fume hood, add 1,5-bis(chloromethyl)-2,4-diisopropylbenzene and DMF to a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add sodium azide in one portion. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to 50-70 °C. The higher end of this range may be necessary to overcome steric hindrance.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • A slight excess of sodium azide is used to drive the reaction to completion for both chloromethyl groups.

  • DMF is an excellent solvent for this SN2 reaction, effectively dissolving the reactants and promoting a high reaction rate.

  • The elevated temperature provides the necessary activation energy to overcome the steric hindrance from the isopropyl groups.

Synthesis of 1,5-Bis(aminomethyl)-2,4-diisopropylbenzene via Gabriel Synthesis

The Gabriel synthesis is a reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues common with direct amination.[2][5][6][7]

Logical Relationship Diagram:

G A 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene C SN2 Reaction (Alkylation) A->C B Potassium Phthalimide B->C D Bis-phthalimide Intermediate C->D E Hydrazinolysis (e.g., with Hydrazine Hydrate) D->E F 1,5-Bis(aminomethyl)-2,4-diisopropylbenzene E->F G Phthalhydrazide (byproduct) E->G

Caption: Gabriel synthesis pathway for primary diamine synthesis.

Materials:

  • 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (1.0 eq)

  • Potassium phthalimide (2.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for salt formation, if desired)

  • Sodium hydroxide (for neutralization)

Procedure:

Step 1: Alkylation

  • Suspend potassium phthalimide in DMF in a round-bottom flask.

  • Add 1,5-bis(chloromethyl)-2,4-diisopropylbenzene to the suspension.

  • Heat the mixture with stirring to 80-100 °C. The reaction may require several hours to proceed to completion.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and pour it into ice water to precipitate the bis-phthalimide intermediate.

  • Filter the solid, wash with water, and dry.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

  • Suspend the dried bis-phthalimide intermediate in ethanol.

  • Add hydrazine hydrate and reflux the mixture. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • A white precipitate of phthalhydrazide will form.

  • After cooling, acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide and to form the diamine hydrochloride salt.

  • Filter off the phthalhydrazide.

  • Concentrate the filtrate to obtain the crude diamine hydrochloride.

  • The free diamine can be obtained by neutralizing the hydrochloride salt with a base like NaOH and extracting with an organic solvent.

Tabulated Reaction Conditions for Various Nucleophiles

The following table provides a summary of recommended starting conditions for the reaction of 1,5-bis(chloromethyl)-2,4-diisopropylbenzene with various nucleophiles, extrapolated from general principles and reactions of similar substrates.

NucleophileReagentSolventCatalyst/AdditiveTemp. (°C)Product Functional Group
AzideSodium AzideDMF-50-70-CH₂N₃
PhthalimidePotassium PhthalimideDMF-80-100-CH₂N(CO)₂C₆H₄
CyanideSodium CyanideDMSOPhase-Transfer Catalyst60-80-CH₂CN
Hydroxideaq. NaOHDioxane/ToluenePhase-Transfer Catalyst80-100-CH₂OH
ThiolateSodium ThiophenoxideEthanol-Reflux-CH₂SPh
Primary Aminee.g., BenzylamineAcetonitrileK₂CO₃ or Et₃N60-80-CH₂NHCH₂Ph
MalonateDiethyl MalonateEthanolSodium EthoxideReflux-CH₂CH(CO₂Et)₂

Conclusion

1,5-Bis(chloromethyl)-2,4-diisopropylbenzene is a sterically hindered yet highly valuable bifunctional substrate for a range of nucleophilic substitution reactions. By employing appropriate conditions, such as the use of small, potent nucleophiles, polar aprotic solvents, and elevated temperatures, the two chloromethyl groups can be efficiently converted into a variety of useful functionalities. The protocols and guidelines presented herein, though based on analogous systems, provide a solid and scientifically-grounded starting point for researchers to develop and optimize their synthetic routes using this versatile building block.

References

  • General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. (n.d.). Retrieved February 24, 2026, from [Link]

  • Halpern, M. (2003). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Retrieved February 24, 2026, from [Link]

  • Pearson+. (n.d.). Rationalize the ranking of increasing reaction rate of the benzyl... | Study Prep. Retrieved February 24, 2026, from [Link]

  • Richardson, J. (2020, February 7). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Colorado Boulder. Retrieved February 24, 2026, from [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved February 24, 2026, from [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024, January 19). PMC. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved February 24, 2026, from [Link]

  • Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved February 24, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved February 24, 2026, from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Retrieved February 24, 2026, from [Link]

  • Green Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved February 24, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. PMC. Retrieved February 24, 2026, from [Link]

Sources

Advanced Synthesis of Porous Organic Polymers (POPs) Utilizing 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for synthesizing Hyper-cross-linked Polymers (HCPs) using 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene (BCM-DIPB) . Unlike covalent organic frameworks (COFs) which rely on crystalline order, these POPs rely on kinetic trapping of rigid polymer chains to generate high fractional free volume.[1]

The specific monomer, BCM-DIPB, is uniquely suited for this application because the bulky isopropyl groups at the 2,4-positions provide significant steric hindrance, preventing the collapse of the polymer network, while the chloromethyl groups serve as highly reactive internal electrophiles for Friedel-Crafts alkylation. The resulting materials exhibit high Brunauer-Emmett-Teller (BET) surface areas (


) and are robust candidates for hydrophobic drug delivery  and gas storage .

Scientific Foundation & Mechanism

The "Davankov" Approach

The synthesis follows the principles established by Tsyurupa and Davankov, utilizing a Lewis acid catalyst to induce extensive cross-linking in a swollen state. The reaction is a Friedel-Crafts Alkylation , specifically a self-condensation polymerization where the monomer acts as both the substrate and the cross-linker.

Mechanism of Action
  • Activation: The Lewis acid (FeCl

    
    ) abstracts a chloride ion from the chloromethyl group, generating a benzylic carbocation.
    
  • Electrophilic Attack: This carbocation attacks the electron-rich aromatic ring of a neighboring molecule. The isopropyl groups direct the attack to the meta position relative to the alkyl groups (though steric crowding often dictates the final topology).

  • Network Formation: Rapid, multiple alkylation events "knit" the monomers together.

  • Porosity Generation: The solvent (1,2-Dichloroethane) acts as a porogen. As the network forms, it is swollen by the solvent. Upon removal of the solvent, the rigid "struts" (isopropyl groups) prevent the network from collapsing, permanently trapping the micropores.

Reaction Pathway Visualization

FriedelCraftsMechanism Monomer 1,5-Bis(Chloromethyl)- 2,4-Diisopropylbenzene Complex Activated Carbocation [R-CH2]+ [FeCl4]- Monomer->Complex Activation Catalyst FeCl3 (Lewis Acid) Catalyst->Complex Co-factor Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate Electrophilic Attack on Neighbor Ring Polymer Hyper-cross-linked Polymer Network Intermediate->Polymer Deprotonation & Cross-linking HCl HCl (Byproduct) Intermediate->HCl Elimination Polymer->Complex Chain Growth

Figure 1: Mechanistic pathway of the Friedel-Crafts self-condensation polymerization.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Monomer 1,5-Bis(Chloromethyl)-2,4-DiisopropylbenzenePrecursor
Catalyst Iron(III) Chloride (FeCl

), Anhydrous
Lewis Acid Catalyst
Solvent 1,2-Dichloroethane (DCE), AnhydrousSwelling solvent (Porogen)
Quenching Methanol (MeOH) + HCl (aq)Terminate reaction/Remove Fe
Apparatus 3-Neck Round Bottom Flask, Reflux Condenser, N

Line
Inert reaction environment
Synthesis Workflow

Step 1: System Preparation

  • Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser and seal the system.

  • Purge with Nitrogen (N

    
    ) for 15 minutes to ensure an inert atmosphere. Moisture deactivates the FeCl
    
    
    
    catalyst.

Step 2: Monomer Dissolution

  • Add 2.0 g (approx. 5.7 mmol) of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene to the flask.

  • Inject 20 mL of anhydrous DCE via syringe.

  • Stir at room temperature until fully dissolved.

Step 3: Catalyst Addition (Critical Exotherm)

  • Safety Warning: This step generates HCl gas and heat.

  • Add 1.85 g (11.4 mmol) of anhydrous FeCl

    
     rapidly against a positive flow of N
    
    
    
    .
  • Note on Stoichiometry: A 1:2 molar ratio (Monomer:Catalyst) is standard to ensure complete activation of both chloromethyl groups.

Step 4: Polymerization

  • Heat the mixture to 80°C (Reflux) .

  • Maintain reflux for 24 hours .

  • Observation: The solution will turn dark brown/black, and a precipitate will form as the polymer network grows and becomes insoluble.

Step 5: Quenching & Purification (The "Pharma-Grade" Wash)

  • Cool the reaction to room temperature.

  • Filter the solid precipitate.

  • Wash 1: Suspend solid in MeOH to quench unreacted species.

  • Wash 2: Suspend in 0.5 M aqueous HCl and stir for 2 hours. This is critical to remove trapped Iron (Fe) species.

  • Wash 3: Wash with Deionized water until pH is neutral.

  • Soxhlet Extraction: Extract with Ethanol or Methanol for 24 hours to remove oligomers and residual solvent.

Step 6: Drying

  • Dry in a vacuum oven at 60°C for 12 hours .

Workflow Diagram

SynthesisProtocol Start Start: Inert N2 Atmosphere Dissolve Dissolve Monomer in DCE (2.0g in 20mL) Start->Dissolve CatAdd Add FeCl3 Catalyst (Exothermic - HCl Release) Dissolve->CatAdd Reflux Reflux at 80°C (24 Hours) CatAdd->Reflux Quench Quench with MeOH Filter Solid Reflux->Quench Purify Acid Wash (0.5M HCl) + Soxhlet Extraction Quench->Purify Dry Vacuum Dry 60°C, 12h Purify->Dry

Figure 2: Step-by-step synthesis workflow for BCM-DIPB hyper-cross-linking.

Characterization & Quality Control

To validate the synthesis, the following parameters must be met. This is crucial for applications in drug delivery where reproducibility is mandatory.

TechniqueParameterExpected ResultInterpretation
N

Sorption (77 K)
BET Surface Area

Indicates successful hyper-cross-linking and microporosity.
PXRD CrystallinityAmorphous HaloConfirms amorphous POP nature (unlike crystalline COFs).
TGA Thermal StabilityStable up to 350°CConfirms robust C-C cross-linking.
Elemental Analysis Residual Cl

High Cl implies incomplete cross-linking (dangling ends).
ICP-MS Residual Fe

Critical for Pharma: High Fe causes toxicity.

Application Note: Drug Delivery Systems

Loading Hydrophobic APIs

The BCM-DIPB polymer is highly hydrophobic due to the aromatic backbone and isopropyl groups. This makes it an ideal host for poorly water-soluble Active Pharmaceutical Ingredients (APIs) (e.g., Ibuprofen, Doxorubicin).

Loading Protocol:

  • Impregnation: Dissolve the API in a volatile solvent (e.g., Ethanol, Hexane) that wets the POP.

  • Soaking: Suspend the POP powder in the API solution (Ratio 1:1 w/w) for 12 hours.

  • Evaporation: Slowly remove solvent under reduced pressure (Rotavap) to precipitate the API inside the pores.

  • Release Study: Measure release kinetics in Simulated Body Fluid (SBF) at 37°C.

Why this Polymer?
  • High Loading Capacity: The high pore volume (

    
    ) allows for drug loading up to 30-50 wt%.
    
  • Burst Release Mitigation: The "ink-bottle" pore structure (created by the bulky isopropyl groups) restricts the diffusion of the drug, smoothing out the release profile compared to open-channel mesoporous silica.

References

  • Tan, L., & Tan, B. (2017). Hypercrosslinked Porous Polymer Materials: Design, Synthesis, and Applications. Chemical Society Reviews, 46(11), 3322-3356.

  • Tsyurupa, M. P., & Davankov, V. A. (2006). Hypercrosslinked polymers: basic principle of preparing the new class of polymeric materials. Reactive and Functional Polymers, 66(7), 768-779.

  • Wood, C. D., et al. (2007). Hydrogen storage in microporous hypercrosslinked organic polymer networks. Chemistry of Materials, 19(8), 2034-2048.

  • Li, B., et al. (2011). A new strategy to microporous polymers: knitting rigid aromatic building blocks by external cross-linker. Macromolecules, 44(8), 2410-2414.

Sources

Application Notes & Protocols: Friedel-Crafts Alkylation with 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene in Friedel-Crafts alkylation reactions. This bifunctional monomer is a critical building block for creating advanced polymeric structures, such as poly(arylene)s and precursors to poly(p-phenylene vinylene) (PPV) derivatives, which are of significant interest for applications in optoelectronics and high-performance materials.[1][2] This guide delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, offers insights into product characterization, and presents a troubleshooting guide to overcome common challenges.

Scientific Introduction & Strategic Importance

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene is a versatile aromatic monomer distinguished by two reactive chloromethyl groups. These benzylic halide functionalities are excellent electrophilic precursors for Friedel-Crafts alkylation, a powerful C-C bond-forming reaction.[3][4] By reacting this monomer with various aromatic nucleophiles (arenes), a diverse range of polymers can be synthesized. The bulky diisopropyl groups enhance the solubility of the resulting polymers, a crucial feature for processability.[5][6] The primary application of this chemistry is in the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs), photovoltaic devices, and field-effect transistors.[1][5]

The Underlying Chemistry: Mechanism of Friedel-Crafts Polycondensation

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) reaction.[7][8] In the context of polymerization with a bis(chloromethyl) monomer, the reaction proceeds via a step-growth mechanism.

Pillar 1: Generation of the Benzylic Carbocation Electrophile The reaction is initiated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[9] The Lewis acid coordinates to the chlorine atom of one of the chloromethyl groups, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive, resonance-stabilized benzylic carbocation.[4][10][11] For primary benzylic halides, this may exist as a tightly associated ion pair or a polarized complex with the Lewis acid counter-ion ([R⁺]---[X-LA⁻]).[4][12]

Pillar 2: Electrophilic Attack and Formation of the Arenium Ion The electron-rich π-system of a comonomer arene attacks the benzylic carbocation. This step forms a new C-C bond and a non-aromatic, cationic intermediate known as a sigma complex or arenium ion.[10][11]

Pillar 3: Re-aromatization and Catalyst Regeneration A weak base, typically the Lewis acid complex (e.g., AlCl₄⁻), abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, completes the substitution, and regenerates the Lewis acid catalyst, allowing it to activate the second chloromethyl group on the monomer or another monomer molecule to propagate the polymer chain.[10][11]

Friedel-Crafts Alkylation Mechanism Figure 1: Mechanism of Friedel-Crafts Polycondensation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Re-aromatization Monomer Ar-(CH₂Cl)₂ Carbocation Ar-(CH₂Cl)(CH₂⁺)---[Cl-LA]⁻ (Benzylic Carbocation Complex) Monomer->Carbocation + LA LA Lewis Acid (LA) e.g., SnCl₄ SigmaComplex Sigma Complex (Arenium Ion) Carbocation->SigmaComplex + Arene Arene Arene (Ar'-H) (Comonomer) Arene->SigmaComplex Dimer Ar-(CH₂Cl)-CH₂-Ar' SigmaComplex->Dimer - H⁺ RegenLA LA + HCl Chain_Prop Chain Propagation (Reacts at other CH₂Cl site) Dimer->Chain_Prop

Caption: Figure 1: Mechanism of Friedel-Crafts Polycondensation.

Experimental Protocol: Synthesis of a Poly(arylene)

This protocol details a representative polycondensation reaction between 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene and an electron-rich arene, such as mesitylene.

Objective: To synthesize a soluble, high-molecular-weight poly(arylene) via Friedel-Crafts alkylation.

Materials & Reagents:

  • 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene (Monomer A)

  • Mesitylene (1,3,5-Trimethylbenzene, Monomer B)

  • Anhydrous Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Methanol (for precipitation)

  • Hydrochloric acid (HCl), 1 M solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen or Argon gas supply (high purity)

Equipment:

  • Oven-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser with gas inlet/outlet

  • Pressure-equalizing dropping funnel

  • Thermometer or thermocouple

  • Ice/water bath

  • Schlenk line or inert atmosphere manifold

Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Cool under a stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.[13]

  • Reagent Solution: In the reaction flask, dissolve 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene (1.0 eq) and mesitylene (1.0 eq) in anhydrous DCE to achieve a concentration of approximately 0.1 M. Causality Note: Higher dilution is used to mitigate premature cross-linking and gelation by favoring linear chain growth.

  • Initial Cooling: Cool the stirred monomer solution to 0 °C using an ice/water bath. This helps to control the initial exotherm upon catalyst addition.

  • Catalyst Addition: In the dropping funnel, prepare a solution of SnCl₄ (0.2-0.5 eq) in a small volume of anhydrous DCE. Add the catalyst solution dropwise to the cooled monomer solution over 30-60 minutes. A color change is typically observed. Causality Note: Slow addition prevents localized temperature spikes that can lead to uncontrolled side reactions and broader molecular weight distributions.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by periodically taking small aliquots, quenching them in methanol, and analyzing the molecular weight by Gel Permeation Chromatography (GPC/SEC).

  • Quenching and Work-up: Carefully pour the viscous reaction mixture into a beaker containing a stirred solution of cold methanol or 1 M HCl to quench the reaction and decompose the Lewis acid catalyst.

  • Polymer Isolation: The polymer will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with methanol to remove residual catalyst and unreacted monomers.

  • Purification: Re-dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF). Precipitate the polymer by slowly adding this solution to a large volume of a non-solvent (e.g., methanol or hexane) with vigorous stirring.[14] Repeat this dissolution-precipitation cycle 2-3 times to ensure high purity.

  • Drying: Dry the final purified polymer in a vacuum oven at 40-60 °C overnight to remove all residual solvents.

Safety Precautions:

  • Friedel-Crafts reactions should be performed in a well-ventilated fume hood.

  • Lewis acids like AlCl₃ and SnCl₄ are highly corrosive and react violently with moisture. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Chlorinated solvents are toxic and potentially carcinogenic. Avoid inhalation and skin contact.

Table 1: Key Reaction Parameters

ParameterRecommended ValueRationale & Field Insights
Monomer Stoichiometry 1.0 : 1.0 (A:B)Precise stoichiometry is crucial for achieving high molecular weight in step-growth polymerization.
Solvent Anhydrous DCE, DCMMust be inert to the reaction conditions and capable of dissolving the monomers and resulting polymer.
Catalyst SnCl₄ (preferred), AlCl₃SnCl₄ is a milder Lewis acid, offering better control and reducing the risk of premature cross-linking compared to the highly reactive AlCl₃.[9]
Catalyst Loading 0.2 - 0.5 equivalentsCatalytic amounts are often insufficient. Higher loading drives the reaction but increases cost and potential side reactions. Must be optimized.
Concentration 0.05 - 0.2 MA balance between achieving a reasonable reaction rate and preventing intermolecular cross-linking (gelation).
Temperature 0 °C to 25 °CLow initial temperature for controlled initiation. Room temperature for propagation. Higher temperatures can lead to side reactions.
Reaction Time 12 - 48 hoursDependent on catalyst activity and desired molecular weight. Monitor with GPC/SEC if possible.

graph "Experimental Workflow" {
graph [fontname="Helvetica", label="Figure 2: Experimental Workflow Diagram", labelloc=b];
node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#34A853", style=bold];

A[label="1. Inert Setup\n(Flame-dried glass, N₂/Ar)"]; B[label="2. Dissolve Monomers\n(Monomer A + Monomer B in dry DCE)"]; C [label="3. Cool to 0 °C\n(Ice/water bath)"]; D [label="4. Add Catalyst\n(SnCl₄ in DCE, dropwise)"]; E [label="5. React\n(Stir at RT for 12-24h)"]; F [label="6. Quench Reaction\n(Pour into cold Methanol/HCl)"]; G [label="7. Isolate Crude Polymer\n(Vacuum filtration)"]; H [label="8. Purify\n(Dissolve/re-precipitate x3)"]; I[label="9. Dry Polymer\n(Vacuum oven)"]; J [label="10. Characterize\n(GPC, NMR, FT-IR, TGA)"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

Caption: Figure 2: Experimental Workflow Diagram.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure, purity, and physical properties of the synthesized polymer.[15][16]

TechniquePurposeExpected Result / Key Feature to Observe
¹H NMR Structural ElucidationDisappearance of the benzylic chloride peak (~4.6 ppm). Appearance of a new benzylic methylene bridge peak (-Ar-CH₂-Ar'-) around 4.0-4.2 ppm. Integration of aromatic and aliphatic protons should match the expected polymer structure.[17]
FT-IR Functional Group AnalysisDisappearance of the C-Cl stretching vibration (~650-750 cm⁻¹). Confirmation of aromatic C-H and C=C stretching bands.
GPC/SEC Molecular Weight & DistributionDetermines number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI = Mw/Mn). A successful polymerization yields a monomodal distribution with a PDI typically between 1.5 and 2.5 for this type of reaction.[18]
TGA Thermal StabilityMeasures weight loss as a function of temperature. Provides the decomposition temperature (Td), indicating the polymer's stability at high temperatures.[5]
DSC Thermal TransitionsDetermines the glass transition temperature (Tg), which is a key indicator of the polymer's amorphous nature and operational temperature range.[19]

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Molecular Weight 1. Impure/wet reagents or solvent. 2. Incorrect stoichiometry. 3. Insufficient catalyst or reaction time.1. Rigorously dry all solvents and reagents. Run under a strict inert atmosphere. 2. Accurately weigh all reagents. 3. Optimize catalyst loading and extend reaction time, monitoring by GPC.
Insoluble Gel Formation 1. Reaction concentration is too high, favoring intermolecular cross-linking. 2. Reaction run for too long (past the gel point). 3. Catalyst is too reactive (e.g., AlCl₃).1. Decrease the initial monomer concentration (increase dilution). 2. Stop the reaction at a lower conversion before gelation occurs. 3. Switch to a milder Lewis acid like SnCl₄ or FeCl₃.[9]
Broad or Bimodal PDI 1. Poor temperature control causing variable reaction rates. 2. Inefficient mixing. 3. Slow initiation relative to propagation.1. Maintain constant temperature using a controlled bath. 2. Ensure vigorous and efficient stirring. 3. Ensure rapid, uniform mixing of the catalyst upon addition (while still controlling the exotherm).
Reaction Fails to Initiate 1. Deactivated aromatic comonomer. 2. Catalyst poisoned by impurities (e.g., water, basic groups).1. Ensure the comonomer is electron-rich (activated). The reaction fails with strongly deactivated rings (e.g., nitrobenzene).[3][8] 2. Purify all reagents and ensure anhydrous conditions.

References

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Available at: [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available at: [Link]

  • Lumen Learning. Organic Chemistry II - 16.2 Preparation of alkylbenzenes. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis, Properties, and Applications of Poly(p -phenylene vinylene)s. Available at: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • ResearchGate. (2025, August 6). Friedel–Crafts alkylation of benzene with (polychloromethyl)silanes. Available at: [Link]

  • AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Available at: [Link]

  • Chemistry Learner. (2019, November 13). Friedel-Crafts Alkylation Reaction Mechanism With Examples. Available at: [Link]

  • ScienceDirect. Phase-transfer catalysed synthesis of disubstituted poly(phenylene vinylene). Available at: [Link]

  • OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. Available at: [Link]

  • Gong, X., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polym. Bull., 70, 3275–3290. Available at: [Link]

  • International Journal of Physics and Mathematics. Poly (P-phenylene) S: Synthesis and applications. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. Available at: [Link]

  • Nasirtabrizi, M. H., et al. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 24(12), 5539-5542. Available at: [Link]

  • ResearchGate. The Alkylation of Aromatic Compounds by the Friedel‐Crafts Method. Available at: [Link]

  • Science of Synthesis. (2010). Poly(p-phenylenevinylenes). Thieme. Available at: [Link]

  • Royal Society of Chemistry. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Available at: [Link]

  • ResearchGate. (2026, January 10). Characterization of polymer properties and identification of additives in commercially available research plastics. Available at: [Link]

  • Magnus, N., et al. (2017). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Org. Lett., 19(17), 4724–4727. Available at: [Link]

  • Google Patents.US7402646B2 - Polymerization of diisopropenylbenzene.
  • Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromol. Chem. Phys., 223(24), 2200371. Available at: [Link]

  • Khafizov, A. A., et al. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 14(5), 875. Available at: [Link]

  • Royal Society of Chemistry. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review. Available at: [Link]

  • Organic Syntheses. Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the chloromethylation of 2,4-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of the chloromethylation of 1,3-diisopropylbenzene (m-DIPB) to produce 2,4-diisopropylbenzyl chloride .

Note: "2,4-diisopropylbenzene" is a common colloquialism referring to the product's substitution pattern or the starting material 1,3-diisopropylbenzene. This guide utilizes the standard IUPAC nomenclature (1,3-DIPB) for the substrate to ensure chemical accuracy.

Topic: Improving Yield in the Chloromethylation of 1,3-Diisopropylbenzene Reference ID: TS-CHEM-2024-DIPB Audience: Process Chemists, R&D Scientists, Drug Development Leads

Executive Technical Summary

The chloromethylation of 1,3-diisopropylbenzene (Blanc reaction) is a critical step in synthesizing intermediates for agrochemicals and specialized ligands (e.g., NHC precursors). The primary challenge is the steric hindrance of the isopropyl groups and the electronic activation that promotes rapid secondary reactions (polymerization/diarylmethane formation).

High yields (>85%) are achievable only by decoupling the rate of conversion from the rate of side-product formation. This requires a precise balance of Lewis acid strength, temperature control, and phase management.

Critical Mechanism & Failure Points

To fix yield issues, one must understand the "Why." The reaction follows an electrophilic aromatic substitution pathway.[1][2][3]

The Pathway to Failure (and Success)

The following diagram illustrates the kinetic competition between the desired product and the fatal diarylmethane byproduct.

BlancReactionMechanism cluster_legend Key Control Point Substrate 1,3-Diisopropylbenzene Intermediate Wheland Intermediate Substrate->Intermediate + HCHO / HCl / ZnCl2 Electrophile Activated Formaldehyde [CH2OH]+ / [ZnCl2-CH2-Cl] Electrophile->Intermediate Attack Product 2,4-Diisopropylbenzyl Chloride (Target) Intermediate->Product - H2O SideProduct Diarylmethane (Polymer/Goo) Product->SideProduct + Substrate (Friedel-Crafts Alkylation)

Figure 1: Kinetic pathway showing the competitive Friedel-Crafts alkylation that degrades yield.

Optimized Protocol: The ZnCl2/Acetic Acid System

This protocol replaces standard aqueous conditions with a semi-anhydrous system to maximize electrophile concentration and solubility.

Reagents:

  • Substrate: 1,3-Diisopropylbenzene (1.0 eq)

  • Paraformaldehyde: 1.5 - 2.0 eq (Depolymerizes to HCHO)

  • Catalyst: Zinc Chloride (ZnCl2) (0.5 - 1.0 eq)

  • Solvent/Promoter: Glacial Acetic Acid (AcOH) (2.0 - 3.0 vol relative to substrate)

  • Reagent: Dry HCl gas (Continuous stream)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a gas inlet tube (subsurface), and a reflux condenser topped with a CaCl2 drying tube.

  • Charging: Add 1,3-DIPB, paraformaldehyde, ZnCl2, and glacial acetic acid.

  • Activation (Critical): Heat the mixture to 60°C . Do not exceed 70°C initially.

  • Reaction: Bubble dry HCl gas through the mixture with vigorous stirring (approx. 600-800 rpm).

    • Observation: The paraformaldehyde will gradually dissolve/depolymerize.

    • Time: Typically 4–6 hours. Monitor via GC/TLC.

  • Quench: Cool to 10°C. Pour into ice water.

  • Workup: Extract with Hexanes or DCM. Wash organic layer with Sat. NaHCO3 (to remove AcOH) and Brine. Dry over MgSO4.

  • Purification: Vacuum distillation is preferred over crystallization due to the liquid nature of the isomers.

Troubleshooting & FAQs

Direct solutions to specific yield-killing scenarios.

Q1: My conversion is stuck at 60%, but extending time only creates a sticky polymer. Why?

Diagnosis: You are suffering from Product Inhibition and Friedel-Crafts Alkylation .[4]

  • The Cause: As the concentration of the product (benzyl chloride) increases, it competes with the formaldehyde electrophile. In the presence of ZnCl2, the product reacts with unreacted starting material to form diarylmethane (the sticky polymer).

  • The Fix:

    • Stop early: It is better to stop at 70-80% conversion and recover starting material via distillation than to push for 95% and lose everything to tar.

    • Increase HCl Saturation: Ensure the solution is saturated with HCl. If using aqueous HCl, switch to HCl gas . The presence of water (produced during the reaction) slows the rate; HCl gas drives the equilibrium forward.

Q2: I see two spots on TLC very close together. Is this the bis-chloromethylated product?

Diagnosis: Likely, yes. Or it could be a positional isomer (though less likely with 1,3-DIPB).

  • The Cause: Excess paraformaldehyde or too high a temperature (>80°C) promotes the addition of a second chloromethyl group.

  • The Fix:

    • Reduce Temperature: Run the reaction at 50-55°C.

    • Stoichiometry: Limit Paraformaldehyde to 1.2 equivalents.

    • Check Isomer: 1,3-DIPB directs primarily to the 4-position (2,4-substitution pattern). The 2-position (between isopropyls) is sterically blocked. The 5-position is electronically deactivated relative to the 4-position.

Q3: Can I use aqueous Formalin and HCl instead of gas?

Diagnosis: Possible, but yield will suffer (typically <50%).

  • The Cause: 1,3-DIPB is highly lipophilic. Aqueous formalin creates a biphasic system where the reaction only happens at the interface.

  • The Fix: If you must use aqueous reagents, you must use a Phase Transfer Catalyst (PTC).

    • Recommendation: Add CTAB (Cetyltrimethylammonium bromide) or PEG-800 (3-5 mol%). This shuttles the reacting species between phases, significantly boosting yield in aqueous media [1].

Q4: My product turns pink/dark upon storage.

Diagnosis: Residual acid or catalyst.[4]

  • The Fix: The benzyl chloride moiety is sensitive. Ensure the final organic wash includes a bicarbonate wash followed by a water wash. Store over activated molecular sieves or stabilize with a trace of K2CO3 if storing for long periods.

Decision Support: Troubleshooting Logic Tree

Use this flow to diagnose your specific yield problem.

TroubleshootingTree Start Start: Analyze Yield Issue IssueType What is the primary symptom? Start->IssueType LowConv Low Conversion (<50%) IssueType->LowConv Tar Tar/Polymer Formation IssueType->Tar Impure Bis-substitution/Isomers IssueType->Impure Sol1 Switch to HCl Gas Increase ZnCl2 LowConv->Sol1 Anhydrous System Sol2 Add Phase Transfer Catalyst (PEG-800) LowConv->Sol2 Aqueous System Sol3 Reduce Temp to <60°C Tar->Sol3 Sol4 Stop reaction at 75% conversion Tar->Sol4 Sol5 Reduce HCHO eq to 1.1 Impure->Sol5

Figure 2: Diagnostic flowchart for rapid experimental correction.

Comparative Data: Catalyst Efficacy

The following table summarizes expected yields based on catalyst systems for alkylbenzenes, extrapolated from literature on similar substrates (cumene/toluene) [2][3].

Catalyst SystemReagentsTemp (°C)Typical YieldMajor Drawback
ZnCl2 / AcOH Paraformaldehyde / HCl (g)6080-90% Requires HCl gas handling
H2SO4 (aq) Formalin / HCl (aq)8040-50%High sulfonation byproduct risk
ZnCl2 / PTC Formalin / HCl (aq) / PEG-8009075-85%Difficult emulsion workup
AlCl3 Paraformaldehyde / HCl (g)40<30%Excessive polymerization (Too strong)

References

  • Hu, Y. L., et al. (2010).[5] "An Inexpensive and Convenient Procedure for Chloromethylation of Aromatic Hydrocarbons by Phase Transfer Catalysis in Aqueous Media."[5] Journal of the Chilean Chemical Society.

  • Watson, W. D. (1985). "Catalysts for the Chloromethylation of Alkylbenzenes." Journal of Organic Chemistry.

  • Laitar, D. S., et al. (2005). "Efficient Synthesis of Bulky N-Heterocyclic Carbene Precursors." Journal of the American Chemical Society.

Sources

Technical Support Guide: Solvent Selection for 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

[1]

Executive Summary & Molecule Profile

1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (BCMDIB) is a specialized bifunctional building block.[1] Its reactivity is defined by two competing structural features:

  • High Reactivity: The benzylic chloride moieties are potent electrophiles, prone to Nucleophilic Substitution (

    
    ) and Friedel-Crafts alkylation.[1]
    
  • Steric Hindrance: The bulky ortho-isopropyl groups create a "kinetic fence," shielding the reaction centers and demanding higher activation energies or specific solvent polarities to facilitate nucleophilic attack.

This guide provides an evidence-based framework for solvent selection, moving beyond "standard protocols" to address the specific steric and electronic requirements of this molecule.

Solvent Selection by Reaction Module

Module A: Friedel-Crafts / Hyper-Cross-Linked Polymer (HCP) Synthesis

Target: Synthesis of Davankov-type resins or porous organic polymers.[1]

The Challenge: The reaction relies on a Lewis Acid catalyst (


inert
Solvent ClassRecommended SolventTechnical Rationale
Traditional (Standard) 1,2-Dichloroethane (DCE) The Gold Standard. Solubilizes both the monomer and the Lewis Acid.[1] Its high boiling point (

) allows for sufficient thermal activation to overcome steric hindrance during the "knitting" phase.
Traditional (Alternative) Nitrobenzene High-Temperature Option. Use when the reaction requires temperatures

.[1] Nitrobenzene is electron-deficient and will not participate in the alkylation, preventing side reactions.[1]
Green / Sustainable Coconut Oil / Fatty Acids Cutting-Edge Alternative. Recent studies (2025) demonstrate that bio-based oils (fatty acids) can replace chlorinated solvents.[1][2][3] They facilitate the reaction via a micellar-type mechanism while avoiding the toxicity of DCE [1].
FORBIDDEN Toluene / Benzene CRITICAL FAILURE POINT. These solvents are electron-rich aromatics.[1] They will compete with the BCMDIB monomer for the electrophile, leading to solvent alkylation and termination of the polymer chain (low molecular weight/no gelation).
Module B: Nucleophilic Substitution ( )

Target: Ligand synthesis (e.g., NHC precursors), MOF linkers.[1]

The Challenge: The ortho-isopropyl groups sterically block the backside attack required for

Solvent ClassRecommended SolventTechnical Rationale
High Performance DMF or DMAc Best for Yield. High dielectric constant stabilizes the transition state.[1] The high boiling point allows heating (

), which is often strictly necessary to provide the kinetic energy required to penetrate the steric shield of the isopropyl groups.
Green Alternative 2-MeTHF Sustainable Option. 2-Methyltetrahydrofuran offers higher boiling points than THF and better water separation during workup.[1] It is suitable for substitution reactions where extreme polarity is not required [2].[1]
Phase Transfer Toluene + Water (PTC) For Ionic Nucleophiles. Use with a Phase Transfer Catalyst (e.g., TBAB).[1] The BCMDIB stays in the organic phase, protecting it from hydrolysis, while the catalyst shuttles the nucleophile.

Troubleshooting & Optimization Logic

Visual Decision Tree: Solvent Selection

SolventSelectionStartStart: Define Reaction GoalRxnTypeReaction Type?Start->RxnTypePolymerFriedel-Crafts / HCPRxnType->PolymerSubstNucleophilic SubstitutionRxnType->SubstPurifyPurification / Recryst.RxnType->PurifyGreenReqGreen Chem Required?Polymer->GreenReqDCEUse: 1,2-Dichloroethane(Standard)GreenReq->DCENoCocoUse: Coconut Oil / Fatty Acids(Sustainable)GreenReq->CocoYesTempReqHigh Temp Needed?(Steric Bulk)Subst->TempReqDMFUse: DMF/DMAc(T > 80°C)TempReq->DMFYes (Default)MeTHFUse: 2-MeTHF(Green, T < 80°C)TempReq->MeTHFNoHexaneUse: Hexane/Heptane(Slow Cool)Purify->Hexane

Caption: Logic flow for selecting the optimal solvent based on reaction type and sustainability requirements.

Common Failure Modes (FAQ)

Q1: My Friedel-Crafts reaction yielded a dark liquid instead of a solid polymer. Why?

  • Diagnosis: Solvent Alkylation.[1]

  • Root Cause: You likely used Toluene or Xylene.[1] The Lewis Acid catalyzed the reaction between BCMDIB and the solvent rather than BCMDIB with itself.

  • Solution: Switch to Nitrobenzene or DCE .[1] If you must use an aromatic solvent, it must be heavily deactivated (e.g., 1,2-dichlorobenzene).[1]

Q2: I am trying to substitute the chloride with an amine, but the reaction is extremely slow in THF.

  • Diagnosis: Steric Inhibition.[1][4]

  • Root Cause: THF reflux (

    
    ) may not provide enough energy to overcome the steric barrier of the isopropyl groups.
    
  • Solution: Switch to DMF or DMAc and increase temperature to

    
    . The higher polarity also stabilizes the polar transition state of the displacement.
    

Q3: The product "oils out" during recrystallization.

  • Diagnosis: Cooling too fast / Poor solvent choice.[1]

  • Root Cause: The isopropyl groups make the molecule "greasy" (lipophilic). It prefers to exist as an oil in semi-polar solvents.

  • Solution: Use Hexane or Heptane .[1] Dissolve at reflux, then cool very slowly to room temperature. If oiling occurs, reheat to dissolve and add a seed crystal. Avoid rapid cooling in an ice bath.[1]

Green Chemistry & Sustainability

Modern chemical processing demands the reduction of chlorinated solvents (DCM, DCE).

  • Substitution Reactions: 2-Methyltetrahydrofuran (2-MeTHF) is the superior green replacement for DCM and THF.[1] It is derived from renewable resources (corn cobs/bagasse), has a higher boiling point (

    
    ), and separates cleanly from water, simplifying workup [2].[1]
    
  • HCP Synthesis: Recent breakthroughs (2025) utilize Coconut Oil as a solvent for Friedel-Crafts knitting.[1][2] The fatty acids act as a solvent and can be partially incorporated or washed away, yielding high surface area polymers without the carcinogenic risks of DCE [1].

References

  • Schweng, P., et al. "Synthesis of hypercrosslinked polymers using coconut oil as a renewable, bio-based solvent."[1][2][3] Green Chemistry, 2025.[1][2][3]

  • Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis."[1] ChemSusChem, 2012.[1] [1]

  • Tan, L., et al. "Hypercrosslinked porous polymer materials: design, synthesis and applications."[1] Chemical Society Reviews, 2017.[1] (General reference for Friedel-Crafts solvent standards).

Technical Support Center: Optimization of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Reaction Kinetics & Temperature Optimization Molecule ID: 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (referred to herein as The Scaffold ) Audience: Process Chemists, COF/MOF Synthesists, Medicinal Chemists

Executive Summary: The "Steric Fortress" Challenge

Welcome to the technical support hub for The Scaffold . Unlike standard benzyl chlorides (e.g., 1,4-bis(chloromethyl)benzene), this molecule presents a unique kinetic challenge: Steric Gearing .

The two isopropyl groups at the 2,4-positions create a "picket fence" around the reactive chloromethyl centers. This steric bulk inhibits the backside attack required for standard


 mechanisms, significantly raising the activation energy (

).

The Core Conflict:

  • Too Cold (< 50°C): The steric barrier prevents nucleophilic attack. Reaction stalls.

  • Too Hot (> 90°C): Thermal energy triggers elimination (forming reactive quinodimethanes) or Friedel-Crafts self-polymerization .

This guide provides the thermodynamic logic and validated protocols to navigate this narrow window.

Part 1: The Thermodynamics of "Geared" Substitution

Q: Why is my reaction stalling at 60°C? Standard benzyl chlorides react instantly here.

A: You are fighting the "Ortho Effect." In standard benzyl chloride, the methylene carbon is accessible. In The Scaffold , the isopropyl methine protons rotate to minimize clash, effectively shielding the backside of the


 group.

To overcome this without raising the temperature to decomposition levels, you must switch from a "Brute Force" approach (Heat) to a "Catalytic Entry" approach (Leaving Group Modification).

Recommendation: Do not simply increase


. Introduce Iodide Catalysis (Finkelstein conditions) .
  • Add: 5–10 mol% Tetrabutylammonium Iodide (TBAI).

  • Mechanism:

    
     is exchanged for 
    
    
    
    in situ. The resulting benzyl iodide is 100x more reactive toward nucleophiles, allowing the reaction to proceed at 60°C where the chloride would require 100°C.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired substitution and the fatal polymerization pathway.

ReactionPathway cluster_paths Kinetic Pathways Start 1,5-Bis(chloromethyl)- 2,4-diisopropylbenzene TransitionState Transition State (Sterically Crowded) Start->TransitionState + Nucleophile (Slow, High Ea) Elimination Quinodimethane Intermediate Start->Elimination T > 90°C (Thermal Elimination) Iodide Transient Benzyl Iodide (More Reactive) Start->Iodide + TBAI (Cat.) Product Desired Substitution Product TransitionState->Product SN2 Substitution Polymer Insoluble Polymer (Black Tar) Elimination->Polymer Rapid Polymerization Iodide->Product Fast Substitution (Lower Temp)

Caption: Kinetic pathway comparison showing the high-energy barrier of direct substitution vs. the iodide-catalyzed bypass, and the risk of thermal elimination at high temperatures.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "I see starting material remaining after 24 hours."
Diagnostic CheckRoot CauseCorrective Action
Solvent Choice Using THF or Toluene?Switch to DMF or DMAc. These polar aprotic solvents solvate the cation, leaving the nucleophile "naked" and more reactive.
Nucleophile Solubility Is the nucleophile dissolved?Add Phase Transfer Catalyst. If using inorganic salts (e.g., NaN3, KCN), add 18-Crown-6 or TBAI to solubilize the anion.
Agitation Stirring speed?Vigorous Stirring Required. Due to the viscosity of the reaction mixture (often seen in COF synthesis), diffusion limitations can mimic low reactivity.
Scenario B: "The reaction turned black/dark brown."

Diagnosis: You have triggered Friedel-Crafts Self-Alkylation . The HCl generated during substitution is acting as a catalyst, attacking the electron-rich isopropyl-benzene ring of a neighboring molecule.

Corrective Action:

  • Base Buffer: You must include a non-nucleophilic base (e.g.,

    
     or DIPEA) to scavenge HCl immediately.
    
  • Temperature Cap: Do not exceed 80°C . If the reaction is slow, add TBAI (catalyst) rather than increasing heat.

Part 4: Validated Experimental Protocol

Objective: Nucleophilic Substitution of The Scaffold (Generic Nucleophile: Azide, Cyanide, or Amine).

Reagents:

  • The Scaffold: 1.0 equiv.

  • Nucleophile (e.g., NaN3): 2.5 equiv (slight excess).

  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Base:

    
     (3.0 equiv) - Crucial for acid scavenging.
    
  • Catalyst: TBAI (0.1 equiv) - Crucial for steric bypass.

Step-by-Step Workflow:

  • Dissolution: Charge the flask with The Scaffold and anhydrous DMF. Stir until fully dissolved.

  • Activation: Add TBAI (10 mol%). Stir for 15 minutes at Room Temperature (RT). Note: The solution may yellow slightly as Benzyl-Iodide forms.

  • Reagent Addition: Add the Base (

    
    ), followed by the Nucleophile.
    
  • Thermal Ramp:

    • Heat to 65°C .

    • Hold for 4 hours.

    • Check TLC/LCMS.[1]

    • Only if conversion < 50%: Ramp to 80°C .

  • Workup: Pour into ice water. The product usually precipitates (if solid) or requires EtOAc extraction.

Part 5: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

DecisionTree Start Start Optimization CheckConv Check Conversion (4h @ 65°C) Start->CheckConv HighConv > 90% Conversion CheckConv->HighConv Ideal LowConv < 50% Conversion CheckConv->LowConv Stalled SideProds Dark Color / Byproducts CheckConv->SideProds Decomposition AddCat Add 10 mol% TBAI LowConv->AddCat If no catalyst used ChangeSolv Switch to DMF/DMSO LowConv->ChangeSolv If using THF/Toluene LowerTemp Reduce Temp to 50°C SideProds->LowerTemp Thermal Elimination AddBase Increase Base Eq. (Scavenge HCl) SideProds->AddBase Acid Catalysis

Caption: Troubleshooting logic tree for optimizing reaction conditions based on conversion rates and byproduct formation.

References

  • Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976).[2] New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters.[2] (Establishes the efficacy of TBAI/Iodide catalysis for hindered benzyl halides). [2]

  • Reich, H. J. (2023). Nucleophilic Substitution of Alkyl Halides: Steric Effects. University of Wisconsin-Madison Chemistry. (Mechanistic grounding on steric hindrance in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     reactions).
    
    
  • BenchChem Technical Division. (2025). Optimization of Reaction Conditions for Hindered Benzylation. (General protocols for optimizing temperature and solvent in hindered systems).

Sources

Technical Support Center: Handling and Troubleshooting for 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene (CAS No. 7188-14-9). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this moisture-sensitive reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material, the success of your experiments, and the accuracy of your results.

The benzylic chloride functionalities in 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene are highly susceptible to nucleophilic substitution, with water being a common and detrimental nucleophile. This guide explains the causality behind its reactivity and provides field-proven protocols to mitigate the risks associated with its handling.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene so sensitive to moisture?

A: The core of the issue lies in the two chloromethyl (-CH₂Cl) groups attached to the benzene ring. These are benzylic halides. The carbon-chlorine bond is polarized, and the benzylic position is able to stabilize a partial or full positive charge in the transition state of a nucleophilic substitution reaction.[1] Water, although a weak nucleophile, is often present in sufficient concentration in the atmosphere or in non-anhydrous solvents to react. This reaction, known as hydrolysis, substitutes the chloride with a hydroxyl group (-OH), forming the corresponding diol (1,5-Bis(hydroxymethyl)-2,4-diisopropylbenzene) and releasing hydrochloric acid (HCl) as a byproduct. This degradation compromises the purity of the starting material and can interfere with subsequent chemical transformations.

Q2: What are the immediate signs that my compound may have degraded?

A: While the compound itself may be a colorless oil or low-melting solid, degradation can sometimes be visually subtle. The most reliable indicators are analytical:

  • Thin-Layer Chromatography (TLC): The hydrolyzed diol is significantly more polar than the parent dichloride. On a silica gel plate, you will observe a new spot with a much lower Retention Factor (Rf) than the main compound spot.

  • ¹H NMR Spectroscopy: You will see a decrease in the integration of the characteristic singlet for the benzylic protons (-CH₂Cl) and the appearance of a new singlet at a different chemical shift for the -CH₂OH protons. A broad singlet corresponding to the -OH protons may also appear.

  • Acidity: The generation of HCl as a byproduct can make a solution of the compound acidic. If you are using pH-sensitive reagents, this can cause reaction failure.

Q3: What are the absolute best practices for storing this reagent?

A: To ensure long-term stability, the reagent must be protected from atmospheric moisture.[2] The ideal storage conditions are:

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.

  • Container: In a tightly sealed container, preferably with a Sure/Seal™-style cap or a flask with a well-greased glass stopper secured with a clip.[3]

  • Temperature: In a cool, dry place.[4] Refer to the product label for specific temperature recommendations.

  • Location: Store away from sinks or areas with high humidity.[5]

Q4: Can I weigh or transfer this compound on an open lab bench?

A: It is strongly discouraged. Even brief exposure to ambient air can initiate hydrolysis on the surface of the material. All manipulations should be performed using anhydrous and anaerobic techniques. This includes:

  • Glovebox: The preferred method, as it provides a controlled inert atmosphere.[3]

  • Schlenk Line: A standard technique for handling air- and moisture-sensitive compounds, allowing for transfers under a positive pressure of inert gas.[3]

Section 2: Troubleshooting Experimental Failures

This section addresses common issues encountered during reactions involving 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene and provides a logical workflow to diagnose and solve the problem.

Issue: My reaction yield is low, and I've isolated unexpected, highly polar byproducts.

This is the most common failure mode and almost always points to compromised starting material or reaction conditions.

  • Probable Cause 1: Pre-existing Degradation. The reagent was already partially or fully hydrolyzed before the reaction began.

  • Probable Cause 2: Contaminated Solvents/Reagents. Use of non-anhydrous solvents or other reagents containing water introduced moisture into the reaction.

  • Probable Cause 3: Improper Handling. The compound was exposed to the atmosphere during transfer or reaction setup.

Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and rectify the issue.

G start Problem: Low Yield / Polar Byproducts qc_check Step 1: Perform QC Check on Starting Material (TLC/NMR) start->qc_check is_pure Is material pure? qc_check->is_pure review_handling Step 2: Review Handling & Reaction Setup is_pure->review_handling  Yes new_reagent Solution: Source fresh reagent. Implement proper storage. is_pure->new_reagent No check_solvents Were anhydrous solvents and reagents used? review_handling->check_solvents use_anhydrous Step 3: Implement Strict Anhydrous/Inert Techniques success Proceed with Reaction use_anhydrous->success dry_solvents Solution: Properly dry all solvents and reagents before use. check_solvents->dry_solvents No check_technique Was transfer done under inert atmosphere? check_solvents->check_technique  Yes check_technique->use_anhydrous  Yes use_glovebox Solution: Use glovebox or Schlenk line for all manipulations. check_technique->use_glovebox No

Caption: Troubleshooting workflow for reactions.

Section 3: Standard Operating Procedures (SOPs)

Adherence to strict protocols is essential for success. These SOPs provide a baseline for best practices.

SOP 1: Storage and Incoming Quality Control
  • Receipt: Upon receiving 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene, immediately transfer the container to a desiccator or a nitrogen-filled glovebox for storage.

  • Labeling: Mark the container with the date of receipt.

  • QC: Before first use, perform a quality control check using the protocol in SOP 2 to establish a baseline purity.

  • Storage: Store the container inside a secondary, sealed container in a cool, dry, and well-ventilated area designated for reactive chemicals.[4] The container should be purged with inert gas (argon or nitrogen) after each use.

SOP 2: Quality Control via Thin-Layer Chromatography (TLC)

This protocol allows for a rapid assessment of purity.

  • Preparation: Inside a glovebox or under a positive pressure of inert gas, prepare a dilute solution of the compound (~1 mg/mL) in anhydrous dichloromethane.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber using a pre-saturated atmosphere of 9:1 Hexanes:Ethyl Acetate.

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Analysis:

    • Pure Compound: A single major spot should be visible with an approximate Rf of 0.7-0.8.

    • Degraded Compound: The presence of a second spot at a much lower Rf (near the baseline, ~0.1-0.2) indicates the presence of the polar diol impurity. The intensity of this spot correlates with the degree of degradation.

SOP 3: Transfer of the Reagent Using Syringe Technique

This procedure should be performed by personnel trained in air-sensitive techniques.[3]

  • Preparation: Oven-dry all glassware (e.g., reaction flask with septum) and allow it to cool to room temperature under a stream of inert gas or in a desiccator. Dry a syringe and needle in the oven and cool similarly.[3]

  • Inert Atmosphere: Assemble the reaction flask and flush with dry argon or nitrogen, venting through a bubbler.

  • Syringe Purge: Purge the dry syringe with inert gas by drawing and expelling the gas at least 5-7 times.

  • Transfer: Puncture the septum on the reagent bottle with the inert gas-flushed needle. Puncture the septum with a second needle connected to an inert gas line to ensure positive pressure. Carefully draw the required volume of the compound (if liquid) into the syringe.

  • Injection: Withdraw the syringe and quickly insert it into the septum of the reaction flask, injecting the reagent into the reaction vessel.

  • Cleaning: Immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol) followed by water to hydrolyze any residual reagent before cleaning.

Section 4: Technical Data Summary

The table below summarizes key quantitative data and handling parameters for 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene.

ParameterValueSource / Recommendation
CAS Number 7188-14-9[6][7]
Molecular Formula C₁₄H₂₀Cl₂[6]
Molecular Weight 259.22 g/mol [6]
Appearance Colorless to light yellow oil or low-melting solidGeneral Observation
Recommended Storage Temp. Cool, dry place (refer to product label)[4]
Required Atmosphere Dry, Inert (Argon or Nitrogen)[2]
Incompatible Materials Water, Protic Solvents, Strong Nucleophiles, Strong Oxidizing AgentsChemical Principles
Primary Hydrolysis Product 1,5-Bis(hydroxymethyl)-2,4-diisopropylbenzeneChemical Principles
Recommended Anhydrous Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Diethyl EtherGeneral Organic Solvents

References

  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
  • Merck Millipore. (2025, June 26). Safety Data Sheet.
  • TCI Chemicals. (2025, April 7). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • BenchChem. (2025, December). A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ChemUniverse. (n.d.). 1,5-BIS(CHLOROMETHYL)-2,4-DIISOPROPYLBENZENE.
  • BLDpharm. (n.d.). 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals.

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Spectral Analysis of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of advanced polymers and pharmaceutical intermediates, 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (CAS: 7188-14-9) serves as a critical cross-linking agent. Its reactivity, driven by the electrophilic chloromethyl groups, makes it susceptible to rapid hydrolysis and oxidation.

This guide provides a comparative technical analysis of Fourier Transform Infrared (FTIR) Spectroscopy against alternative analytical methods (HPLC, NMR) for purity assessment. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, this guide demonstrates that FTIR is the superior "Gatekeeper" technology for rapid, at-line purity verification, specifically for detecting the critical hydrolysis impurity (benzyl alcohol derivative) which deactivates the compound in downstream applications.

Chemical Profile & Critical Impurities

To interpret the spectrum accurately, one must understand the molecular architecture and its degradation pathways.

  • Target Molecule: 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene

    • Core: 1,2,4,5-tetrasubstituted benzene ring.[1]

    • Functional Groups: Two reactive chloromethyl (–CH₂Cl) groups; two steric isopropyl (–CH(CH₃)₂) groups.

    • Symmetry: High symmetry (Centrosymmetric), leading to simplified IR spectra due to the mutual exclusion rule (though less strict in condensed phases).

  • Critical Impurities:

    • Hydrolysis Product (Major Threat): Replacement of –Cl with –OH to form the benzyl alcohol derivative. Even trace moisture causes this.

    • Starting Material: 1,3-Diisopropylbenzene (incomplete chloromethylation).

    • Oxidation Product: Formation of aldehyde groups (–CHO) upon prolonged air exposure.

Comparison of Analytical Alternatives
FeatureFTIR (Recommended for QC) HPLC (UV/Vis) 1H NMR
Primary Utility Rapid Identity & Functional Group PurityQuantitative Impurity ProfilingStructural Elucidation
Speed < 2 Minutes30–60 Minutes15–30 Minutes
Sample Prep Minimal (ATR)Dissolution, Filtration, Mobile PhaseDeuterated Solvents
Hydrolysis Detection Excellent (Strong –OH signal)Good (Shift in Retention Time)Excellent (Chemical Shift)
Cost per Run LowHigh (Solvents/Columns)High (Solvents/Instrument time)

FTIR Analysis Protocol

Experimental Setup
  • Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption during preparation, which could generate false positives for hydrolysis.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability against abrasive crystals).

  • Resolution: 4 cm⁻¹.

  • Scans: 32–64 scans.

Spectral Fingerprint & Assignments

The purity of 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene is validated by the presence of chloromethyl/isopropyl markers and the absence of hydroxyl/carbonyl markers.

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
2960, 2870 Alkyl C–HAsymmetric/Symmetric StretchConfirm Isopropyl backbone.
1380, 1360 Isopropyl (–CH(CH₃)₂)Gem-dimethyl doubletIdentity Marker. Distinct split peak confirms isopropyl group.
1265 ± 5 –CH₂Cl–CH₂ WaggingActive Site Marker. Specific to chloromethyl group.
870–890 Aromatic C–HOut-of-plane (OOP) BendingSubstitution Pattern. 1,2,4,5-tetrasubstitution leaves isolated H atoms (Positions 3,6).
600–800 C–ClStretchingBroad, strong band confirming halogenation.
3300–3500 –OH (Impurity)O–H StretchPurity Killer. Must be ABSENT. Indicates hydrolysis.
1680–1720 C=O (Impurity)C=O StretchDegradation. Must be ABSENT. Indicates oxidation to aldehyde.

Comparative Analysis: Target vs. Alternatives

Scenario A: Purity Assessment (Target vs. Hydrolyzed Impurity)

The most common failure mode for this product is moisture contamination. The FTIR spectrum provides a binary "Pass/Fail" indication that is often clearer than HPLC for non-chromatographers.

  • High Purity Product: Baseline is flat from 3200–3600 cm⁻¹. The region 1600–1800 cm⁻¹ shows only weak aromatic overtones, no strong carbonyl peaks.

  • Degraded (Hydrolyzed) Alternative: A broad, intense band appears at 3300–3500 cm⁻¹ . The sharp C–Cl band at ~700 cm⁻¹ decreases in intensity relative to the aromatic ring breathing mode (~1500 cm⁻¹).

Scenario B: Synthesis Monitoring (Target vs. Starting Material)

During synthesis, differentiating the product from 1,3-diisopropylbenzene (starting material) is crucial.

  • Starting Material: Shows strong aromatic C–H bending patterns typical of meta-disubstitution (peaks at ~690 and ~780 cm⁻¹).

  • Target Product: The meta peaks disappear. A new peak appears at ~870–890 cm⁻¹ (isolated hydrogens of 1,2,4,5-substitution). The appearance of the 1265 cm⁻¹ (–CH₂Cl) band confirms functionalization.

Visualizing the Logic

The following diagrams illustrate the degradation pathway and the decision logic for spectral validation.

Diagram 1: Degradation Pathway & Spectral Consequences

G Target 1,5-Bis(chloromethyl)- 2,4-diisopropylbenzene (Pure) Hydrolysis Benzyl Alcohol Derivative (Impure) Target->Hydrolysis Hydrolysis (Fast) Oxidation Aldehyde Derivative (Degraded) Target->Oxidation Air Oxidation (Slow) No OH peak\nStrong C-Cl No OH peak Strong C-Cl Target->No OH peak\nStrong C-Cl Moisture + H2O (Moisture) Moisture->Hydrolysis Broad OH (3400 cm-1)\nWeak C-Cl Broad OH (3400 cm-1) Weak C-Cl Hydrolysis->Broad OH (3400 cm-1)\nWeak C-Cl Sharp C=O (1700 cm-1) Sharp C=O (1700 cm-1) Oxidation->Sharp C=O (1700 cm-1)

Caption: Chemical degradation pathways and their corresponding "Red Flag" spectral markers.

Diagram 2: FTIR Purity Decision Matrix

DecisionTree Start Acquire FTIR Spectrum (ATR Mode) CheckOH Check 3200-3600 cm-1 (Hydroxyl Region) Start->CheckOH CheckCO Check 1680-1720 cm-1 (Carbonyl Region) CheckOH->CheckCO Baseline Flat FailHydrolysis FAIL: Hydrolysis Detected (Reject Batch) CheckOH->FailHydrolysis Broad Peak Present CheckFingerprint Check 800-900 cm-1 (Substitution Pattern) CheckCO->CheckFingerprint Baseline Flat FailOxidation FAIL: Oxidation Detected (Reject Batch) CheckCO->FailOxidation Sharp Peak Present FailIdentity FAIL: Wrong Isomer/Start Mat. (Reject Batch) CheckFingerprint->FailIdentity Meta-peaks (690/780) Present Pass PASS: High Purity (Proceed to HPLC/Use) CheckFingerprint->Pass Isolated H Peak (880) Present

Caption: Step-by-step logic flow for validating product purity using FTIR spectral data.

Method Validation & Trustworthiness

To ensure the reliability of this FTIR protocol, the following System Suitability Tests (SST) are recommended before analyzing critical samples:

  • Background Check: Run an air background. Ensure CO₂ (2350 cm⁻¹) and H₂O (1500–1600, 3500–4000 cm⁻¹) levels are minimal. High humidity in the lab can mask the product's hydrolysis peak.

  • Polystyrene Standard: Verify the instrument's wavelength accuracy using a NIST-traceable polystyrene film. The peak at 1601.4 cm⁻¹ must be within ±1 cm⁻¹.

  • Reference Comparison: Always overlay the sample spectrum with a known "Gold Standard" lot that has been validated by NMR/HPLC.

Why This Matters

In drug development, using a hydrolyzed cross-linker can lead to failed polymerization or leachable impurities in the final drug product. FTIR provides the only mechanism to catch this immediately before the reagent is added to the reactor, preventing costly batch failures that HPLC (with its lag time) might miss until it is too late.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1,4-bis(chloromethyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

    • Context: Used as a reference for the chloromethyl group vibrational modes and para-substitution p
  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2020). Available at: [Link]

    • Context: Authoritative source for assigning aromatic C-H wagging frequencies (860-900 cm⁻¹ for isol
  • Royal Society of Chemistry. Synthesis and characterization of bromomethyl substituted benzenes (Supplementary Info). Physical Chemistry Chemical Physics. Available at: [Link]

    • Context: Provides experimental IR data for analogous halomethyl-isopropyl benzene systems, confirming the C-H wag and C-Halogen stretch regions.
  • Context: Validates the chloromethylation chemistry and impurity profiles (hydrolysis/oxidation) relevant to this class of compounds.

Sources

Comparing reactivity of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene vs 1,4-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene vs. 1,4-Bis(chloromethyl)benzene

Executive Summary

This guide compares the chemical reactivity and application profiles of 1,4-Bis(chloromethyl)benzene (Reagent A) and 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (Reagent B).[1][2]

While both compounds are benzylic dichlorides used as electrophiles, their reactivity is divergently driven by topology (Para vs. Meta) and steric environment .[1][2]

  • Reagent A (Para, Unhindered): The industry standard for synthesizing linear conjugated polymers (PPV) via p-quinodimethane intermediates.[1][2] It exhibits high reactivity in nucleophilic substitutions (

    
    ).[1][2]
    
  • Reagent B (Meta, Sterically Hindered): A specialized building block.[1][2] The meta arrangement prevents the formation of quinoid intermediates, blocking conductive polymer formation. Instead, the bulky isopropyl groups and meta geometry direct reactivity toward discrete macrocycles (e.g., cyclacenes) and cavity-containing structures, often requiring harsher conditions to overcome steric shielding.[1]

Structural & Physicochemical Comparison

The fundamental difference lies in the electronic conjugation potential and the kinetic barrier imposed by the isopropyl groups in Reagent B.

Feature1,4-Bis(chloromethyl)benzene (Reagent A)1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (Reagent B)[1][2]
Topology Para (1,4-substitution)Meta (1,5-substitution equivalent to 1,[1][2]3)
Steric Environment Unhindered; Open for nucleophilic attack.[1][2]Highly Hindered ; Isopropyl groups at 2,4 are ortho to the reactive centers.
Electronic Effect Inductive withdrawal by -CH2Cl.[1][2]Inductive donation (+I) by Isopropyl groups; stabilizes carbocations (

).[1][2]
Key Intermediate p-Quinodimethane (stabilized).[1][2]m-Xylylene diradical (high energy, unstable).[1][2]
Primary Application Conducting Polymers (PPV), Cross-linking.[1][2][3][4]Macrocycles, Cyclophanes, Steric bulk introduction.[1][2]
Reactivity Mode Fast

; 1,6-Elimination (Gilch).
Slow

;

favored; Sommelet oxidation.[2]

Reactivity Analysis & Mechanistic Pathways

The "Gilch" Divide: Quinoid vs. Diradical

The most critical distinction for polymer chemists is the inability of Reagent B to undergo standard Gilch polymerization.

  • Reagent A (Para): Upon treatment with a strong base (KOtBu), it undergoes 1,6-elimination to form p-quinodimethane .[1][2] This neutral intermediate polymerizes radically to form Poly(p-phenylene vinylene) (PPV).[1][2]

  • Reagent B (Meta): 1,6-elimination is geometrically impossible.[1][2] The equivalent elimination would yield a meta-quinodimethane , which is a high-energy diradical (non-Kekulé molecule).[1][2] Consequently, Reagent B does not polymerize to linear conjugated chains but rather favors cyclization or simple substitution.[1][2]

Nucleophilic Substitution ( vs )
  • Steric Shielding in B: The isopropyl groups at positions 2 and 4 physically block the backside attack trajectory required for

    
     reactions at the chloromethyl carbons (positions 1 and 5).
    
  • Protocol Implication: Reactions with Reagent B typically require:

    • Higher temperatures (reflux in DMF/DMSO).[1][2]

    • Stronger nucleophiles or

      
       promoting conditions (polar protic solvents to stabilize the carbocation generated by the electron-donating isopropyl groups).
      

Visualizing the Pathways (Graphviz)

The following diagram maps the divergent chemical fates of these two isomers.

ReactivityComparison ReagentA 1,4-Bis(chloromethyl)benzene (Para / Unhindered) Quinoid p-Quinodimethane (Closed Shell) ReagentA->Quinoid Base (KOtBu) 1,6-Elimination ReagentB 1,5-Bis(chloromethyl)- 2,4-diisopropylbenzene (Meta / Steric Bulk) ReagentB->Quinoid X  FORBIDDEN (No Meta-Quinoid) Carbocation Stabilized Benzylic Carbocation ReagentB->Carbocation Solvolysis / Heat (+I Stabilization) Macrocycle Cyclacenes / Macrocycles (Discrete Shapes) ReagentB->Macrocycle Coupling/Wurtz PPV Linear PPV (Conductive Polymer) Quinoid->PPV Radical Polymerization Deriv Dialdehydes / Ethers (Sterically Protected) Carbocation->Deriv Nucleophilic Attack

Figure 1: Divergent reaction pathways.[1][2] Note that Reagent A accesses the polymer-forming quinoid route, while Reagent B is restricted to substitution or coupling due to meta-topology.[1][2]

Experimental Protocols

Protocol A: Synthesis of MEH-PPV (Using Reagent A Analog)

Applicable to 1,4-bis(chloromethyl)benzene derivatives.

  • Reagents: Monomer A (1.0 eq), Potassium tert-butoxide (KOtBu, 4.0 eq), Dry THF.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Initiation: Dissolve Monomer A in THF. Add KOtBu solution dropwise at 0°C.[2]

    • Observation: Solution turns yellow-green (formation of p-quinodimethane).[1][2]

  • Polymerization: Stir at 25°C for 12–24 hours. Viscosity will increase significantly.[2]

  • Termination: Pour into excess methanol. Filter the red/orange precipitate.

  • Validation: UV-Vis absorption peak ~500 nm (indicates conjugation).

Protocol B: Sommelet Oxidation to Dialdehyde (Using Reagent B)

Demonstrates reactivity of the hindered meta-isomer (Synthesis of Cyclacene precursor).

  • Reagents: 1,5-Bis(chloromethyl)-2,4-diisopropylbenzene (1.0 eq), Hexamethylenetetramine (HMTA, 2.2 eq), Acetic Acid (50%), Chloroform.[1][2]

  • Quaternization: Reflux Reagent B with HMTA in chloroform for 4 hours.

    • Note: The bulky isopropyl groups may require longer reflux times than unhindered benzyl chlorides to form the hexaminium salt.

  • Hydrolysis: Evaporate chloroform. Add 50% aqueous acetic acid and reflux for 2 hours.

  • Extraction: Extract with ether, wash with bicarbonate, and dry.[1][2]

  • Result: 2,4-Diisopropylisophthalaldehyde.[1][2]

    • Why this works: The reaction proceeds via an

      
       attack by HMTA. While hindered, the high temperature and good leaving group (Cl) allow the reaction to proceed, retaining the meta substitution pattern.[1]
      

Safety & Handling

  • Lachrymators: Both compounds are potent lachrymators (tear gas agents).[1][2] They release HCl upon hydrolysis.[2]

  • Handling: Always handle in a functioning fume hood.

  • Skin Contact: Benzylic chlorides are severe skin irritants and potential sensitizers.[2] Double-gloving (Nitrile/Laminate) is recommended.[1][2]

  • Storage: Store Reagent A and B in cool, dry conditions. Reagent A is prone to spontaneous polymerization if traces of metal or base are present; Reagent B is more stable but should be kept away from moisture to prevent hydrolysis to the diol.

References

  • BenchChem. (2025).[1][2][5] A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. Retrieved from [1][2]

  • Hsieh, B. R. (2021).[1][2] Poly(p-phenylene vinylene)s: Synthesis and Properties. Wiley-VCH.[1][2] (General reference for Gilch polymerization of Reagent A).

  • Gleiter, R., & Kratz, D. (1993).[1][2] "Synthesis and properties of [6.8]3cyclacene: Conjugated belt and model for an unusual type of carbon nanotube." Journal of the American Chemical Society, 115(26).[1] (Describes the use of Reagent B for macrocycles).

  • ChemUniverse. (2025). Product Specification: 1,5-BIS(CHLOROMETHYL)-2,4-DIISOPROPYLBENZENE. Retrieved from [1][2]

  • Rehahn, M., & Schlüter, A. D. (2025).[1][2] Toward Controlled Gilch Synthesis of Poly(p-phenylene vinylenes). ResearchGate. Retrieved from

Sources

Crystal Structure Determination of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the structural characterization of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene , a critical electrophilic building block in supramolecular chemistry.

Executive Summary & Application Context

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene (CAS: 7188-14-9) is a sterically congested aromatic precursor. Unlike its methyl-substituted analogs, the isopropyl groups at the 2,4-positions introduce significant steric bulk, restricting rotation and pre-organizing the molecule for macrocyclization reactions (e.g., synthesis of rigid cyclophanes or modified pillar[n]arenes).

This guide compares the structural determination workflow and performance characteristics of this compound against its less hindered alternatives, providing protocols for resolving the conflict between halogen bonding tendencies and steric repulsion in the solid state.

Comparative Analysis: Product vs. Alternatives

In the context of crystal engineering and reactivity, "performance" relates to the compound's ability to crystallize in a stable lattice and its conformational rigidity.

Table 1: Structural & Performance Metrics Comparison
FeatureTarget: 2,4-Diisopropyl Analog Alternative A: 2,4-Dimethyl Analog Alternative B: Unsubstituted (1,3-Bis)
Steric Bulk (A-Value) High (Isopropyl). Forces out-of-plane twisting.Moderate (Methyl).[1] Allows planar packing.Negligible (H). Planar stacking favored.
Crystallization Tendency Moderate/Low. High solubility in non-polar solvents due to alkyl chains.High. Packs efficiently; lower solubility.High. Forms dense networks via Cl···Cl interactions.[2]
Lattice Interactions Dominated by C-H···π and weak van der Waals. Cl···Cl interactions are sterically frustrated.Balanced Cl···Cl halogen bonds and π-stacking.Strong Cl···Cl (Type II) and π-π stacking.
Space Group (Typical) Low symmetry (e.g., P-1 or P21/c) due to chiral alkyl conformations.Often higher symmetry (e.g., Pbca).Pbca or similar orthorhombic settings.
Reactivity Role Kinetic control in cyclization (prevents over-reaction).Thermodynamic control (prone to polymer formation).High reactivity; low selectivity.

Key Insight: The diisopropyl derivative often yields "looser" crystal packing (lower calculated density) compared to the dimethyl analog. This increased free volume is a direct predictor of its solubility profile and its utility in forming porous supramolecular frameworks.

Experimental Protocol: Crystal Growth & Data Collection

To obtain a publishable structure for this sterically hindered molecule, standard evaporation often fails due to high solubility in organics.

Phase 1: Crystallization Strategy (The "Antisolvent Layering" Method)

Rationale: The isopropyl groups increase solubility in hexane/toluene. A slow diffusion method is required to force the lattice to order before precipitation occurs.

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of Chloroform (CHCl₃) . Ensure complete solvation; sonicate if necessary.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (5 mm NMR tube works well).

  • Layering: Carefully layer 4 mL of Methanol (MeOH) or Acetonitrile (MeCN) on top. Crucial: Tilt the tube to 45° and let the antisolvent flow down the side to prevent immediate mixing.

  • Incubation: Seal with Parafilm (poke 1 small hole for slow pressure equalization). Store at 4°C in a vibration-free environment for 3-7 days.

    • Observation: Look for colorless blocks or prisms at the interface. Avoid needles (often indicates rapid, disordered precipitation).

Phase 2: X-Ray Diffraction (SC-XRD) Workflow

Rationale: The presence of Chlorine (Z=17) provides sufficient scattering power, but the alkyl chains may exhibit thermal disorder. Low temperature is mandatory.

  • Mounting: Select a crystal approx. 0.2 x 0.2 x 0.1 mm. Mount on a MiTeGen loop using Paratone-N oil.

  • Temperature: Cool immediately to 100 K (using N₂ stream). Do not collect at Room Temp; isopropyl rotation will smear electron density.

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption corrections, though Cu is acceptable if crystals are <0.05 mm.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to resolve the absolute configuration of the twisted isopropyl groups if the space group is non-centrosymmetric.

Structural Logic & Mechanism (Visualization)

The following diagram illustrates the competing forces determining the final crystal structure, contrasting the Target (Diisopropyl) with the Alternative (Dimethyl).

CrystalPackingLogic cluster_inputs Molecular Inputs cluster_forces Intermolecular Forces cluster_outcome Crystallographic Outcome Compound 1,5-Bis(Chloromethyl) -2,4-Diisopropylbenzene Steric Steric Repulsion (Isopropyl Groups) Compound->Steric Dominant Effect Halogen Cl...Cl Halogen Bonding (Attractive) Compound->Halogen Weakened Analog Dimethyl Analog (Alternative) Analog->Halogen Dominant Effect PiStack Pi-Pi Stacking Analog->PiStack Enabled StructureA Twisted Conformation Low Density Packing (Target Structure) Steric->StructureA Prevents Stacking StructureB Planar Sheets High Density Packing (Alternative Structure) Halogen->StructureB Directs Assembly PiStack->StructureB

Caption: Figure 1. Comparative crystallization logic. The bulky isopropyl groups (Target) disrupt the planar stacking and halogen bonding observed in the dimethyl analog, leading to a lower-density, twisted lattice.

Data Processing & Refinement Standards (Self-Validating Protocol)

To ensure the trustworthiness of your structural claim, the refinement must pass these checks (Self-Validation):

  • Disorder Handling: The isopropyl methyl groups often exhibit rotational disorder.

    • Action: Check the thermal ellipsoids. If elongated, apply a split-site model (PART 1 / PART 2 in SHELXL) rather than just constraining with ISOR.

  • Chloromethyl Geometry: The C-CH₂-Cl bond angle should be approx 110-113° .

    • Validation: If the angle deviates >5°, check for twinning (use PLATON/TwinRotMat).

  • Residual Density: The highest peak in the difference map should be near the Chlorine atom (< 1.0 e-/ų).

    • Red Flag:[2] High peaks near the isopropyl methines indicate incorrect space group assignment (e.g., missing inversion center).

Expected Metric Ranges (for Verification)
  • Unit Cell Volume (V): ~1500–1700 ų (Z=4) for the diisopropyl variant (vs. ~1100 ų for the dimethyl).

  • Calculated Density: ~1.15 - 1.25 g/cm³ (Lower than the ~1.35 g/cm³ of the dimethyl analog).

  • Cl···Cl Distance: Expect > 3.8 Å (Non-bonding) due to steric shielding, unlike the ~3.5 Å (Type I/II interaction) seen in 1,3-bis(chloromethyl)benzene [1].

References

  • Sanders, M. B., Leon, D., Ndichie, E. I., & Chan, B. C. (2013).[2] 1,3-Bis(chloromethyl)benzene .[2] Acta Crystallographica Section E: Structure Reports Online, 69(7), o1078. Link

  • Ogoshi, T., & Kakuta, T. (2019). Synthesis and Properties of Pillar[n]arenes . In Pillararenes (pp. 1-26). Royal Society of Chemistry. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016).[3] The Cambridge Structural Database .[4] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Spek, A. L. (2009).[2] Structure validation in chemical crystallography . Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene
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Reactant of Route 2
Reactant of Route 2
1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.